Chromium(6+)
Description
Structure
2D Structure
Properties
IUPAC Name |
chromium(6+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/q+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPOVCBBYLSVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023982 | |
| Record name | Chromium (VI) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.996 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18540-29-9 | |
| Record name | Chromium(6+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18540-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium hexavalent ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018540299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium (VI) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium, ion (Cr6+) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Geochemistry and Biogeochemical Cycling of Chromium 6+
Natural Occurrence and Anthropogenic Sources of Chromium(6+) in Environmental Compartments
Chromium (Cr) is a naturally occurring element found in rocks, soil, plants, and animals. clu-in.orgepa.gov It exists in several oxidation states, but the most common and stable forms in the environment are trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). clu-in.orgmdpi.com While Cr(III) is considered an essential nutrient for humans, Cr(VI) is the more toxic form. epa.govacs.org
Natural Sources:
Naturally, chromium is found primarily as Cr(III) in minerals like chromite (FeCr₂O₄), which is present in mafic and ultramafic rocks. nih.gov The weathering of these rocks can release chromium into the environment. ca.gov Although less common, Cr(VI) can also occur naturally through the erosion of chromium deposits and as a result of the interaction between microbial activity and certain types of rocks. epa.govnih.gov The concentration of naturally occurring chromium in U.S. soils can range from 1 to 2,000 parts per million (ppm). clu-in.org
Anthropogenic Sources:
Industrial processes are a significant source of Cr(VI) contamination in the environment. clu-in.orgepa.gov These activities can lead to the release of Cr(VI) into the air, water, and soil. Major anthropogenic sources include:
Chemical Manufacturing: The production of dyes, paints, inks, and plastics often involves chromium compounds. nih.govdcceew.gov.au
Metal Finishing and Plating: Chrome plating processes use chromic acid, a Cr(VI) compound, to create a corrosion-resistant and decorative finish. dcceew.gov.auwaterrf.org
Wood Preservation: Chromated arsenicals were historically used to protect wood from insects and decay. ca.govca.gov
Leather Tanning: Chromium salts are used in the tanning process to stabilize leather. waterrf.orgthermofisher.com
Combustion of Fossil Fuels: Burning natural gas, oil, and coal can release chromium into the atmosphere. ca.gov
Industrial Waste: Improper disposal and leakage from industrial sites and landfills can contaminate soil and groundwater. epa.govca.gov
Wear and Tear of Products: The wearing down of brake linings containing chromium can release particles into the air. dcceew.gov.au
Once released, Cr(VI) can be transported over long distances by wind and water. dcceew.gov.au In the atmosphere, it exists as dust or particles that can be removed by rain, leading to deposition on land and in water bodies. clu-in.orgdcceew.gov.au In water, Cr(VI) is highly soluble and mobile, particularly in alkaline conditions, allowing it to move through soil and contaminate groundwater. ca.gov
Table 1: Typical Concentrations of Hexavalent Chromium in Environmental Compartments
| Environmental Compartment | Typical Concentration Range |
|---|---|
| Air | 0.01 to 0.03 µg/m³ clu-in.org |
| Drinking Water | Generally less than 2 parts per billion (ppb) clu-in.org |
| Uncontaminated Waters | < 1 µg/L waterrf.org |
| Marine Water | Maximum of 0.05 mg/L dcceew.gov.au |
| Soil | 1 to 2,000 ppm (total chromium) clu-in.org |
Redox Transformations of Chromium Species in Geochemical Matrices
The environmental fate and transport of chromium are heavily influenced by redox (oxidation-reduction) reactions that can convert Cr(III) and Cr(VI) from one form to another. waterrf.org These transformations are critical as they control the toxicity and mobility of chromium in soil and water systems.
Oxidation of Trivalent Chromium (Cr(III)) to Hexavalent Chromium (Cr(VI))
The oxidation of the less toxic and less mobile Cr(III) to the highly toxic and mobile Cr(VI) is a significant environmental concern. mdpi.com This process can be driven by several naturally occurring oxidants in the environment.
Role of Manganese Oxides in Cr(III) Oxidation
Manganese oxides (MnOₓ) are considered the primary oxidants of Cr(III) in aerobic soils and groundwater. iaea.orgresearchgate.net These minerals are widespread and possess a strong oxidizing potential. acs.orgrsc.org The oxidation of Cr(III) by manganese oxides can occur through different mechanisms depending on the environmental conditions.
Under acidic conditions (pH < 6.0), dissolved Cr(III) can be directly oxidized on the surface of manganese oxides. iaea.org In alkaline environments (pH = 8.0–9.4), a Mn(II)-catalyzed oxidation process becomes more dominant. iaea.org The reaction involves the reduction of Mn(IV) or Mn(III) within the manganese oxide structure. researchgate.net Studies have shown that biogenic manganese oxides, those produced by bacteria, can be even more effective at oxidizing Cr(III) than their chemically synthesized counterparts. researchgate.netnih.gov For instance, research on the Mn(II)-oxidizing bacterium Bacillus sp. strain SG-1 demonstrated that it could accelerate Cr(III) oxidation rates significantly compared to abiotic manganese oxides. nih.gov
A study investigating the oxidation of Cr(III) by a synthetic birnessite (δ-MnO₂) observed a stoichiometric 3:2 molar relationship between the produced Mn(II) and Cr(VI). mdpi.com However, the presence of other substances, such as ferrous iron (Fe(II)), can inhibit this oxidation process. Fe(II) can passivate the manganese oxide surface by forming iron oxide minerals like hematite (B75146) and goethite, which block reactive sites. acs.orgchapman.edu
Influence of Hydrogen Peroxide and Other Environmental Oxidants
Hydrogen peroxide (H₂O₂) is another important oxidant of Cr(III) in the environment, particularly in anaerobic or confined aquifer systems where manganese oxides may be less prevalent. iaea.org H₂O₂ can be generated through various processes, including biological metabolism and photochemical reactions. rsc.org
The oxidation of Cr(III) by H₂O₂ is thermodynamically favorable and its rate is influenced by pH. tandfonline.com In neutral to alkaline conditions, H₂O₂ can effectively oxidize Cr(III) to Cr(VI). tandfonline.comrsc.org However, the presence of organic ligands complexed with Cr(III) can significantly slow down this oxidation rate. tandfonline.com For example, the half-life for the oxidation of a Cr(III)-mandelate complex by H₂O₂ at pH 8.0 was estimated to be 51 years. tandfonline.com
In some soil environments, H₂O₂ can become the dominant oxidant for Cr(III). iaea.org Research on soils contaminated with Cr(III) from electroplating waste showed that the application of H₂O₂ led to the release of dissolved Cr(VI). acs.orgnih.gov
Besides manganese oxides and hydrogen peroxide, other environmental factors can contribute to Cr(III) oxidation. In surface soils, photochemical processes can generate hydroxyl radicals (•OH) that are capable of oxidizing Cr(III). iaea.org
Abiotic Reduction Mechanisms of Hexavalent Chromium (Cr(VI))
The reduction of Cr(VI) to the less harmful Cr(III) is a crucial process for natural attenuation and remediation of chromium contamination. This transformation significantly decreases the mobility and toxicity of chromium in the environment.
Role of Ferrous Ions and Iron-Containing Minerals in Cr(VI) Reduction
Ferrous iron (Fe(II)), both in its dissolved form and as a component of various minerals, is a key reductant of Cr(VI) in anoxic environments. researchgate.net Fe(II) can be found in reducing soil and sediment environments and has been shown to rapidly reduce Cr(VI) under acidic to neutral pH conditions. researchgate.net
The reaction between aqueous Fe(II) and Cr(VI) is a well-established abiotic reduction pathway. The presence of surfaces, such as silica (B1680970), can mediate and enhance this reaction. nih.gov The rate of Cr(VI) reduction increases with the proximity of Fe(II) to the negatively charged silica surface. nih.gov
Iron-containing minerals are also highly effective at reducing Cr(VI). These minerals are abundant in subsurface environments and include:
Pyrite (FeS₂) and Magnetite (Fe₃O₄): These minerals have been shown to effectively reduce Cr(VI) to Cr(III). mdpi.com
Fe(II/III)-bearing clay minerals: Minerals like montmorillonite (B579905) and nontronite can reduce Cr(VI), with the rate of reduction being strongly dependent on the fraction of reduced structural Fe(II) within the clay. acs.orgosti.gov
Biogenic iron (oxyhydr)oxides: These minerals, formed through microbial activity, can enhance Cr(VI) adsorption and reduction due to their disordered structures and high surface areas. rsc.org Studies have shown that Fe(II) within these biogenic minerals is a key reductant of Cr(VI). rsc.org
The reduction of Cr(VI) by Fe(II) often results in the precipitation of Cr(III) as Cr(OH)₃ or as a mixed Fe(III)-Cr(III) (oxy)hydroxide. mdpi.com This process effectively immobilizes the chromium.
The synergistic action of microorganisms and iron minerals can further accelerate Cr(VI) reduction. mdpi.com Bacteria can help overcome the passivation of mineral surfaces that can occur during the reduction process and can also use iron minerals as electron carriers to reduce Cr(VI). mdpi.com
Influence of Organic Matter in Environmental Reduction Processes
Organic matter in the environment plays a complex and often dual role in the reduction of hexavalent chromium (Cr(VI)) to its less toxic trivalent state (Cr(III)). The interaction is not straightforward, as organic substances can act as both reductants and inhibitors of the reduction process.
Soil organic matter, including non-humic substances like carbohydrates and proteins, can directly reduce Cr(VI). researchgate.net The reduction of Cr(VI) has been observed to increase with higher concentrations of total organic carbon (TOC) in the soil. researchgate.net Organic compounds can provide electrons that facilitate the conversion of Cr(VI) to Cr(III). nih.gov However, the presence of organic matter can also inhibit Cr(VI) reduction. A significant decrease in the rate of Cr(VI) reduction by nano zero valent iron (nZVI) was noted in soil with high levels of organic matter. scispace.com This inhibitory effect is often attributed to the dissolution of organic matter into the liquid phase and its subsequent adsorption onto the reactive surfaces of reductants like nZVI nanoparticles, which blocks reaction sites. scispace.com
Studies involving Fe(II)-bearing clay minerals, such as reduced nontronite, show that natural organic matter (NOM) can have concentration-dependent effects. goldschmidt.info At lower concentrations (up to 20 mg C/L), NOM was found to inhibit the reduction rate of Cr(VI). goldschmidt.info This is possibly because the Cr(III) products formed during the reaction co-precipitate or sorb the NOM, which in turn hinders the sorption of Cr(VI) onto the reactive mineral surfaces. goldschmidt.info Conversely, at higher concentrations (30 to 100 mg C/L), NOM appeared to promote the reduction process. goldschmidt.info This promotional effect may be due to several mechanisms: NOM itself can donate electrons to Cr(VI); it can cause the dissolution of the clay mineral, releasing more Fe(II) for reduction; and it can form stable, aqueous complexes with the resulting Cr(III), which prevents the passivation of the reactive mineral surface. goldschmidt.info
In the context of groundwater treatment using Fe(II) for reductive precipitation, the presence of humic acids (HAs), a component of organic matter, only slightly affects the reduction of Cr(VI) itself. mdpi.com However, HAs strongly inhibit the removal of the newly formed Cr(III) species by forming soluble complexes, leading to higher residual total chromium concentrations in the water. mdpi.com
Table 1: Influence of Organic Matter on Cr(VI) Reduction
| Factor | Observation | Potential Mechanism | Source(s) |
|---|---|---|---|
| High Organic Matter in Soil | Decreased Cr(VI) reduction yield from 91% to 12% in the presence of nZVI. | Dissolution of organic matter and adsorption onto nanoparticle surfaces, blocking reactive sites. | scispace.com |
| Natural Organic Matter (NOM) with Fe(II)-bearing Clay | Inhibition at low NOM concentrations (0-20 mg C/L). | Co-precipitation/sorption of NOM with Cr(III) products, impeding Cr(VI) access to reactive sites. | goldschmidt.info |
| Natural Organic Matter (NOM) with Fe(II)-bearing Clay | Promotion at high NOM concentrations (30-100 mg C/L). | NOM acts as an electron donor, enhances Fe(II) release, and forms soluble complexes with Cr(III). | goldschmidt.info |
| Humic Acids (HAs) in Groundwater Treatment | Slightly affects Cr(VI) reduction but strongly inhibits Cr(III) removal. | Formation of soluble complexes between Cr(III) and HAs, preventing precipitation. | mdpi.com |
| General Soil Organic Matter | Increased Cr(VI) reduction with higher Total Organic Carbon (TOC). | Organic matter acts as a direct reducing agent. | researchgate.net |
Advanced Analytical Methodologies for Chromium Speciation
Chromatographic Techniques Coupled with Mass Spectrometry
The combination of liquid chromatography for the separation of chromium species with the exceptional sensitivity and specificity of inductively coupled plasma-mass spectrometry (ICP-MS) represents the gold standard for chromium speciation analysis.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful and widely adopted technique for the speciation of chromium. perkinelmer.comjst.go.jp This method combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS. jst.go.jp The separation is often achieved using ion-pair chromatography, where a reagent such as tetrabutylammonium (B224687) hydroxide (B78521) is used in the mobile phase. perkinelmer.com This allows for the separation of different chromium species, such as Cr(III) and Cr(VI), based on their interactions with the stationary and mobile phases. perkinelmer.com
One of the key challenges in chromium speciation is the potential for interconversion between Cr(III) and Cr(VI) during sample preparation and analysis. perkinelmer.com To address this, methods have been developed that involve the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA). jst.go.jplcms.cz These agents form stable complexes with Cr(III), allowing for the simultaneous determination of both species. jst.go.jplcms.cz
The ICP-MS detector provides excellent sensitivity, allowing for the quantification of chromium species at very low concentrations, often in the parts-per-trillion (ppt) or nanograms per liter (ng/L) range. perkinelmer.com For instance, detection limits for Cr(III) and Cr(VI) have been reported to be as low as 0.18 µg/L and 0.09 µg/L, respectively. jst.go.jp In some applications, increasing the injection volume can further lower the detection limits to the order of 13.2 ng/L for Cr(III) and 15.8 ng/L for Cr(VI). lcms.cz The use of a dynamic reaction cell (DRC) in the ICP-MS system can help to minimize polyatomic interferences, which can be a significant issue when measuring chromium isotopes, particularly 52Cr. jst.go.jp
The versatility of HPLC-ICP-MS allows for its application in a wide range of matrices, including drinking water, natural waters, and biological samples. perkinelmer.comlcms.cznih.gov For example, it has been successfully used to analyze chromium species in sugarcane leaves and natural water certified reference materials. nih.gov
Table 1: Performance of HPLC-ICP-MS for Chromium Speciation
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit (Cr(III)) | 0.18 µg/L | jst.go.jp |
| Detection Limit (Cr(VI)) | 0.09 µg/L | jst.go.jp |
| Detection Limit (Cr(III)) | 13.2 ng/L | lcms.cz |
| Detection Limit (Cr(VI)) | 15.8 ng/L | lcms.cz |
| Application | Drinking Water, Natural Waters | perkinelmer.comlcms.cz |
| Application | Biological Samples (Sugarcane Leaves) | nih.gov |
Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS)
Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS) is another highly effective method for the speciation of chromium. metrohm.com This technique utilizes ion-exchange chromatography to separate Cr(III) and Cr(VI) based on their charge characteristics, followed by detection with ICP-MS. lcms.cz Anion-exchange chromatography is commonly employed, where Cr(VI), typically present as an oxyanion, is retained on the column, while Cr(III), a cation, is not. lcms.cz To enable the simultaneous determination of both species, a chelating agent like EDTA can be used to form a stable anionic complex with Cr(III), allowing it to be separated alongside Cr(VI) on an anion-exchange column. metrohm.com
The performance of IC-ICP-MS for chromium speciation is characterized by high sensitivity and precision. sci-hub.senih.gov Detection limits for Cr(VI) have been reported to be as low as 0.06 ng/mL. sci-hub.senih.gov The method has demonstrated excellent spike recoveries, typically in the range of 98–102%, with a precision better than 6.3%. sci-hub.senih.gov This indicates a high degree of accuracy and reproducibility.
IC-ICP-MS has been successfully applied to the analysis of chromium species in various complex matrices, including rice and cosmetic products. sci-hub.sersc.org In the analysis of rice, an alkaline solution of tetramethyl ammonium (B1175870) hydroxide (TMAH) was used to extract chromium species without causing interconversion between Cr(III) and Cr(VI). sci-hub.senih.gov For cosmetic products, an alkaline extraction method adapted from the US EPA 3060A method for soil samples has been utilized. rsc.org The use of a dynamic reaction cell (DRC) with ammonia (B1221849) gas in the ICP-MS system is crucial for minimizing spectral interferences on the 52Cr+ isotope, ensuring accurate quantification. sci-hub.senih.gov
Table 2: Performance of IC-ICP-MS for Chromium Speciation
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit (Cr(VI)) | 0.06 ng/mL | sci-hub.senih.gov |
| Quantification Limit (Cr(VI)) | 0.11 mg/kg (in cosmetics) | rsc.org |
| Spike Recovery | 98–102% | sci-hub.senih.gov |
| Precision | < 6.3% | sci-hub.senih.gov |
| Application | Rice, Cosmetic Products | sci-hub.sersc.org |
Spectroscopic and Spectrophotometric Approaches
Beyond chromatography, a range of spectroscopic and spectrophotometric methods offer alternative and sometimes complementary approaches for the speciation of Chromium(6+).
Surface-Enhanced Raman Spectroscopy (SERS) for Chromium(6+) Speciation
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a promising technique for the rapid and sensitive detection of Cr(VI). nih.gov This method utilizes the enhancement of the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, such as gold or silver nanoparticles. mdpi.comresearchgate.net A key advantage of SERS is its ability to provide distinct spectral features for different chromium species, allowing for their differentiation. researchgate.net The SERS signals for Cr(VI) and Cr(III) exhibit different dependencies on pH, with the most prominent signals for Cr(VI) observed at a pH of 10. nih.govacs.org
The sensitivity of the SERS method for Cr(VI) detection is noteworthy, with a reported limit of detection below 0.1 mg/L. nih.govacs.org In some studies, the detection limit has been pushed even lower, to 3.78 μg/L, with a detection range of 5-100 μg/L. mdpi.com The relationship between the Raman intensity of a characteristic peak and the logarithm of the Cr(VI) concentration has been shown to be linear, providing a basis for quantitative analysis. mdpi.com The method has demonstrated high specificity, even in the presence of other metal ions, and good reproducibility. mdpi.com
SERS has been successfully applied to the determination of Cr(VI) in tea samples. mdpi.com In this application, a redox reaction between Cr(VI) and a reagent called carbimazole, coated on Au@Ag nanoparticles, was utilized to achieve high selectivity. mdpi.com The results obtained with the SERS method have shown good agreement with those from standard ICP-MS analysis, indicating its potential for practical applications. mdpi.com
Table 3: Performance of SERS for Chromium(6+) Speciation
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit | < 0.1 mg/L | nih.govacs.org |
| Detection Limit | 3.78 µg/L | mdpi.com |
| Detection Range | 5–100 µg/L | mdpi.com |
| Optimal pH for Cr(VI) | 10 | nih.govacs.org |
| Application | Tea Samples | mdpi.com |
UV-Vis Spectrophotometry with Derivatization Methods (e.g., 1,5-Diphenylcarbazide)
UV-Vis spectrophotometry, in conjunction with a derivatization agent, is a well-established and widely used method for the determination of Cr(VI). thaiscience.infocore.ac.uk The most common derivatizing agent is 1,5-diphenylcarbazide (B1670730) (DPC), which reacts with Cr(VI) in an acidic solution to form a distinct pink-violet colored complex. thaiscience.infocore.ac.uk The intensity of this color, which is directly proportional to the concentration of Cr(VI), is measured by a UV-Vis spectrophotometer at a specific wavelength, typically around 540 nm. thaiscience.infoepa.gov
This method is known for its high sensitivity, with a reported detection limit as low as 1.43 µg/L. thaiscience.info The Beer-Lambert law, which describes the linear relationship between absorbance and concentration, is generally followed over a specific concentration range. academie-sciences.fr However, the linear range of the DPC method can be narrow, often from 0 to 0.8 mg/L of Cr(VI), necessitating sample dilution for higher concentrations. academie-sciences.fr
The DPC method has been applied to a variety of sample types, including water, wastewater, and extracts from materials like plated-metallic sheets and commercial cement. thaiscience.inforesearchgate.net While the method is generally robust, certain substances can cause interference. For example, hexavalent molybdenum and mercury can also form colored complexes with DPC, and high concentrations of iron can produce a yellow color. epa.gov However, at the specified pH for the reaction, the interference from these substances is often minimal. epa.gov
Table 4: Performance of UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide
| Parameter | Value | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance | ~540 nm | thaiscience.infoepa.gov |
| Detection Limit | 1.43 µg/L | thaiscience.info |
| Linear Range | 0–0.8 mg/L | academie-sciences.fr |
| Application | Water, Wastewater, Material Extracts | thaiscience.inforesearchgate.net |
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, non-destructive technique that provides direct information about the oxidation state and coordination environment of an element within a sample. researchgate.netresearchgate.net This method involves measuring the X-ray absorption coefficient of a material as a function of the incident X-ray energy, just below and above an absorption edge of a specific element. researchgate.net For chromium, the K-edge XANES spectra exhibit distinct features that are characteristic of the oxidation state. researchgate.net
A key feature in the XANES spectrum of Cr(VI) is a sharp pre-edge peak at approximately 5989 eV, which is absent in the spectra of Cr(III). researchgate.net The intensity of this pre-edge peak is directly proportional to the amount of Cr(VI) present in the sample, allowing for quantitative analysis. researchgate.net This makes XANES a valuable tool for in-situ speciation, as it can be used to analyze solid samples directly without the need for extraction procedures that could potentially alter the chromium speciation. rsc.org
XANES has been successfully employed to study chromium speciation in a variety of environmental and industrial samples, including soils, sediments, and materials undergoing combustion. researchgate.netnih.gov For example, it has been used to confirm that Cr(III) is the dominant species in reducing, chromium-contaminated soils. researchgate.net In studies of solid fuel combustion, XANES has provided fundamental insights into the mechanisms of chromium oxidation, identifying the optimal temperatures for Cr(VI) formation. nih.gov The technique is particularly useful for distinguishing between different chromium compounds, as demonstrated by the distinct Kβ satellite peak observed in the X-ray fluorescence spectra of hexavalent chromium compounds, which corresponds to the pre-edge peak in XANES. acs.org
Table 5: Key Features of XANES for Chromium Speciation
| Feature | Description | Reference |
|---|---|---|
| Cr(VI) Pre-edge Peak | Sharp peak at ~5989 eV, indicative of Cr(VI) | researchgate.net |
| Quantitative Analysis | Intensity of the pre-edge peak is proportional to Cr(VI) concentration | researchgate.net |
| Application | In-situ analysis of soils, sediments, combustion products | rsc.orgnih.gov |
| Complementary Technique | X-ray Fluorescence (XRF) shows a corresponding Kβ satellite peak for Cr(VI) | acs.org |
Electrophoretic and Electrochemical Speciation Methods
The speciation of chromium, distinguishing between the toxic hexavalent form (Chromium(6+)) and the less harmful trivalent form (Cr(III)), is critical for environmental and health monitoring. speciation.net Electrophoretic and electrochemical methods offer powerful alternatives to traditional chromatographic techniques, providing high sensitivity, selectivity, and often simpler instrumentation.
Electrophoretic Methods
Capillary Electrophoresis (CE) has emerged as a powerful separation technique for metal speciation due to its high separation efficiency, short analysis times, and low consumption of samples and reagents. conicet.gov.arkirj.ee In CE, charged species are separated based on their different migration rates in an electric field. Since Cr(VI) typically exists as an anion (e.g., CrO₄²⁻) and Cr(III) as a cation, their simultaneous determination can be challenging. conicet.gov.ar To overcome this, a common strategy involves the pre-capillary complexation of Cr(III) with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA), to form a stable anionic complex. conicet.gov.artandfonline.com This allows both chromium species to be separated and quantified as anions in a single run. tandfonline.com
Several innovative CE-based approaches have been developed:
In-capillary Derivatization: This technique involves injecting the sample and reagents sequentially into the capillary. For instance, Cr(III) can be oxidized in-capillary to Cr(VI) using an oxidizing agent like Cerium(IV), and then all Cr(VI) is derivatized with 1,5-diphenylcarbazide (DPC) for detection. capes.gov.br Another method uses an in-capillary reduction reaction where Cr(VI) is reduced to Cr(III) by acidic sodium hydrogensulfite, allowing for separation based on the migration time differences of the original and newly formed Cr(III). nih.gov
Dual Opposite End Injection: In this configuration, the sample containing both cationic (Cr(III)) and anionic (Cr(VI)) species is injected into opposite ends of the separation capillary. researchgate.net When high voltage is applied, the ions migrate towards the center, where they are detected, enabling rapid separation in under four minutes without complex sample pretreatment. researchgate.net
Hyphenation with Sensitive Detectors: For trace-level analysis, CE is often coupled with highly sensitive detectors. Capillary Electrophoresis-Inductively Coupled Plasma-Mass Spectrometry (CE-ICP-MS) is a particularly powerful hyphenated technique, combining the high-resolution separation of CE with the element-specific, low-level detection capabilities of ICP-MS. researchgate.netnih.gov This coupling avoids the need for derivatization to achieve the required sensitivity. nih.gov Off-line coupling with Electrothermal Atomic Absorption Spectrometry (ETAAS) has also been demonstrated, where fractions are collected from a wide-bore capillary for subsequent analysis, achieving detection limits of 1 ng/mL for both species. kirj.ee
Electrochemical Speciation Methods
Electrochemical techniques are highly sensitive, cost-effective, and well-suited for the speciation of redox-active elements like chromium. um.edu.myiultcs.org These methods are based on measuring the current or potential changes resulting from the electrochemical reduction of Cr(VI) to Cr(III).
Voltammetry: This is a primary electrochemical technique for chromium speciation. Adsorptive Stripping Voltammetry (AdSV) is particularly noteworthy for its exceptional sensitivity. um.edu.myiultcs.org In a common AdSV method, a complexing agent like diethylenetriaminepentaacetic acid (DTPA) is used. The Cr(III)-DTPA complex adsorbs onto the surface of a mercury electrode and is then reduced, generating a measurable current. iultcs.org By first measuring the native Cr(III) and then reducing the sample's Cr(VI) to Cr(III) and re-measuring, the concentration of both species can be determined. Differential Pulse Anodic Stripping Voltammetry (DPASV) at silver film-modified electrodes has also been used for Cr(VI) sensing. nih.gov
Modified Electrodes: The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Gold nanoparticles (AuNPs) are frequently used due to their catalytic activity and ability to increase electron transfer rates. nih.govnih.gov Electrodes made of indium tin oxide modified with AuNPs, or glassy carbon electrodes modified with graphene and AuNPs, have shown high sensitivity and stability for Cr(VI) detection via cyclic voltammetry or hydrodynamic amperometry. nih.govnih.gov
Polarography: This technique can be used to determine Cr(VI) in various samples, including electronic components, after appropriate sample preparation. The analysis is typically carried out in an ammonia buffer. metrohm.com
These methods provide a range of options for Cr(VI) analysis, from rapid screening to ultra-trace quantification, often with the advantage of portability for on-site measurements.
Challenges and Advancements in Trace Level Chromium(6+) Speciation in Complex Matrices
The accurate determination of trace levels of Chromium(6+) in complex matrices such as soil, industrial wastewater, biological tissues, and food is a significant analytical challenge. speciation.netresearchgate.net The reliability of results is hampered by several factors related to the sample matrix and the inherent instability of chromium species. speciation.netresearchgate.net
Key Challenges
Redox Instability: Cr(VI) is a strong oxidizing agent and can be easily reduced to Cr(III) by various components present in the sample matrix, such as organic matter, ferrous iron, and sulfides. speciation.netnih.gov Conversely, Cr(III) can be oxidized to Cr(VI) under certain conditions. These inter-conversions can occur during sample collection, storage, and preparation, leading to inaccurate quantification of the original species distribution. speciation.netnih.gov
pH Dependence: The speciation and stability of chromium are highly dependent on pH. speciation.net In acidic conditions (pH < 6), Cr(VI) is more prone to reduction, while alkaline environments can promote the oxidation of Cr(III) to Cr(VI). speciation.netresearchgate.net Maintaining the sample's original pH throughout the analytical process is crucial but difficult, especially when extraction from solid matrices is required. speciation.net
Matrix Effects: Complex matrices contain a multitude of organic and inorganic compounds that can interfere with Cr(VI) analysis. speciation.net Organic materials can bind to chromium species, altering their chemical form and analytical response. speciation.net In spectroscopic methods like ICP-MS, polyatomic interferences (e.g., from argon carbide when using organic solvents) can overlap with the chromium signal, compromising detection limits. rsc.orgfutminna.edu.ng
Extraction Efficiency: For solid samples like soil or biological tissues, Cr(VI) must be extracted into a liquid phase for analysis. speciation.net The extraction process must be efficient enough to recover all the target analyte without altering its oxidation state. This is a delicate balance, as the conditions required for efficient extraction can also promote redox conversion. speciation.net
Low Concentrations: In many environmental and potable water samples, Cr(VI) is present at ultra-trace levels (sub-µg/L). d-nb.infopjoes.com This necessitates analytical methods with extremely low detection limits and high sensitivity, which can be difficult to achieve in the presence of high concentrations of Cr(III) or other interfering substances. speciation.net
Advancements in Speciation Analysis
To address these challenges, significant advancements have been made, primarily through the development of hyphenated techniques and novel materials.
Hyphenated Techniques: The coupling of a separation method with a sensitive, element-specific detector is the most powerful approach for chromium speciation. kirj.eeresearchgate.net
IC-ICP-MS: Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry is a widely used and robust technique. d-nb.infothermofisher.com IC effectively separates Cr(VI) (as chromate) from Cr(III) and other matrix components. enthalpy.com The use of a metal-free IC system prevents contamination that could alter speciation. thermofisher.com The subsequent ICP-MS detection provides excellent sensitivity and selectivity, allowing for quantification at the ng/L level. labrulez.com Collision/reaction interface technology in ICP-MS can further help to eliminate polyatomic interferences. rsc.org
HPLC-ICP-MS: High-Performance Liquid Chromatography coupled with ICP-MS is another common configuration used for chromium speciation in various sample types. futminna.edu.ngjuniperpublishers.com
Improved Sample Preparation: Recognizing that speciation changes often occur during sample handling, methods have been developed to stabilize the species. For instance, after migration tests on toys, adjusting the sample pH to above 7 helps to maintain the Cr(VI) species distribution before analysis. labrulez.com For water samples, direct analysis without pretreatment is preferred to preserve the original speciation. rsc.org
Enhanced Electrochemical Sensors: The development of novel electrode materials has advanced electrochemical detection. Nanomaterials, such as gold nanoparticles and graphene, are used to modify electrodes, increasing their surface area, catalytic activity, and electron transfer capabilities. nih.govresearchgate.net This leads to sensors with higher sensitivity, better stability, and lower detection limits for Cr(VI). nih.govnih.gov
Advanced Electrophoretic Methods: Capillary electrophoresis methods continue to evolve. The use of special capillary coatings and optimized buffer systems improves separation efficiency and reduces analysis time. capes.gov.br Coupling CE with high-end detectors like sector field ICP-MS (CE-ICP-SF-MS) enables ultra-trace analysis and the investigation of complex interactions, such as the reduction of Cr(VI) by amino acids in simulated sweat. nih.gov
These advancements have significantly improved the ability to obtain reliable and accurate data on Cr(VI) concentrations in challenging samples, which is essential for accurate risk assessment and regulatory compliance. researchgate.netresearchgate.net
Data Tables
Table 1: Performance of Selected Analytical Methods for Chromium(6+) Speciation
| Method | Technique | Matrix | Limit of Detection (LOD) | Key Findings & Reference |
| Electrophoretic | ||||
| CE-C4D | Capillary Electrophoresis with Contactless Conductometric Detection | Rinse water (galvanic industry) | 39 µg/L | Rapid (<4 min) and inexpensive method based on dual opposite end injection. researchgate.net |
| CE-ETAAS | Capillary Electrophoresis with Electrothermal Atomic Absorption Spectrometry | Aqueous samples, drinking water | 1 ng/mL | A simple, preparative CE device allows for off-line fraction collection and detection. kirj.ee |
| CE-CL | Capillary Electrophoresis with Chemiluminescence Detection | Aqueous solution | 8 x 10⁻¹² mol/L | Highly sensitive method using in-capillary reduction of Cr(VI) to Cr(III). nih.gov |
| CE-ICP-SF-MS | Capillary Electrophoresis with ICP-Sector Field Mass Spectrometry | Simulated sweat, leather extracts | Not specified | Method developed to study species transformation without derivatization. nih.gov |
| Electrochemical | ||||
| DPASV | Differential Pulse Anodic Stripping Voltammetry | Tap water | 5.2 µg/L | Sensor based on in-situ electroplated silver film on a GCE. nih.gov |
| AdSV | Adsorptive Stripping Voltammetry | Crude oil, sludge, wastewater | 2 µg/L | Indirect method based on the decreasing effect of Cr(VI) on a Cu-adenine complex. researchgate.netnih.gov |
| CV / Amperometry | Cyclic Voltammetry / Hydrodynamic Amperometry | Aqueous solutions | 2 µM (CV), 0.1 µM (Amperometry) | Utilizes a stable gold nanoparticle-electrodeposited indium tin oxide electrode. nih.gov |
| Hyphenated | ||||
| IC-ICP-MS | Ion Chromatography with ICP-Mass Spectrometry | Potable water | 0.02 µg/L | A simple method using a guard column and collision/reaction interface to eliminate interferences. rsc.org |
| IC-ICP-MS | Ion Chromatography with ICP-Mass Spectrometry | Groundwater | LOQ: 0.12 µg/L | Validated reference method for determining naturally occurring Cr(VI). d-nb.info |
Cellular and Subcellular Biotransformations of Chromium 6+
Mechanisms of Chromium(6+) Cellular Uptake
The entry of Chromium(6+) into cells is a crucial first step in its metabolic journey. Unlike the less mobile trivalent form (Cr(III)), Cr(VI) readily crosses cellular membranes using existing transport systems for structurally similar anions.
The primary mechanism for Chromium(6+) cellular uptake involves anion channel transport systems. In biological systems, Cr(VI) predominantly exists as chromate (B82759) (CrO₄²⁻), an oxyanion that bears a strong structural resemblance to essential physiological anions like sulfate (B86663) (SO₄²⁻) and, to a lesser extent, phosphate (B84403) (PO₄³⁻). nih.govnih.gov This structural mimicry allows chromate to be recognized and transported into the cell by the protein channels intended for these essential nutrients. nih.govembrapa.br
This process is considered an active transport mechanism, meaning it requires energy. embrapa.brnih.govresearchgate.net The uptake is facilitated by general anion channels, such as the band 3 protein, which is now understood to be part of the chloride intracellular channel (CLIC) carrier protein family. nih.gov
Research has identified specific transporters involved in this process. In plants like Arabidopsis thaliana, the high-affinity sulfate transporter Sultr1;2 has been identified as a major pathway for Cr(VI) uptake. acs.org Studies have shown that knocking out the gene for this transporter significantly reduces Cr(VI) accumulation. acs.org Similarly, in rice (Oryza sativa), both the sulfate transporter OsSultr1;2 and the phosphate transporter OsPht1;1 have been shown to play crucial roles in Cr(VI) absorption. nih.gov Deficiencies in sulfate or phosphate in the growth medium can lead to a marked increase in Cr(VI) accumulation, as the plant upregulates these transporters in an attempt to acquire the scarce nutrients. nih.gov
The competitive nature of this uptake has been demonstrated in various studies. The presence of sulfate can inhibit the uptake of Cr(VI), and conversely, Cr(VI) can inhibit the uptake of sulfate. nih.govembrapa.br This competition underscores the shared transport pathway and is a key factor in the bioavailability of Chromium(6+) to cells.
| Organism | Transporter Gene/Protein | Ion Transported | Role in Cr(VI) Uptake | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | Sultr1;2 | Sulfate | Major transporter for Cr(VI) uptake. | acs.org |
| Rice (Oryza sativa) | OsSultr1;2 | Sulfate | Crucial role in Cr(VI) uptake; deletion leads to a 36.1% to 69.6% decrease in Cr uptake. | nih.gov |
| Rice (Oryza sativa) | OsPht1;1 | Phosphate | Contributes significantly to Cr(VI) uptake; knockout results in an 18.1% to 25.7% decrease in Cr accumulation. | nih.gov |
| General (Mammalian, etc.) | Band-3 Protein / CLIC | Anions (Chloride, Phosphate) | Mediates chromate uptake. | nih.gov |
Intracellular Reduction Pathways of Chromium(6+)
Once inside the cell, Cr(VI) is rapidly reduced to lower oxidation states, primarily the more stable Cr(III). This reduction is a detoxification mechanism, as Cr(III) is less toxic and less able to cross cell membranes, effectively trapping it. tees.ac.uk However, this reductive process also generates reactive intermediates, such as Cr(V) and Cr(IV), which are implicated in cellular damage. nih.govresearchgate.net The reduction can occur through both enzymatic and non-enzymatic pathways.
Cells possess a variety of enzymes capable of reducing Cr(VI). These enzymatic systems are often located in the cytoplasm and can utilize different electron donors to facilitate the reduction process. tees.ac.ukresearchgate.net
A primary enzymatic pathway for Cr(VI) reduction, particularly in microorganisms, is mediated by a class of enzymes known as chromate reductases. tees.ac.ukfrontiersin.org These enzymes, found in various bacteria, are a key component of chromium resistance and detoxification. nih.govmdpi.com The activity of these reductases is often associated with the cytoplasmic fraction of the cell. researchgate.net
Chromate reductases can be classified based on their mechanism. Class I reductases perform a one-step electron reduction, forming the highly reactive Cr(V) intermediate. frontiersin.orgnih.gov In contrast, Class II reductases are two-electron reducers that convert Cr(VI) directly to Cr(IV) or Cr(III) without forming the Cr(V) intermediate, generating fewer reactive oxygen species in the process. frontiersin.org The efficiency of these enzymes can be influenced by environmental factors such as pH and temperature, with many showing optimal activity at a neutral pH. researchgate.netnih.gov
| Organism | Enzyme | Cellular Location | Key Findings | Reference |
|---|---|---|---|---|
| Bacillus sp. | Chromate Reductase | Cytoplasm | Enzymes mediating reduction reside mostly in the cytoplasm. | tees.ac.uk |
| Serratia sp. S2 | Chromate Reductase (ChrT) | Cytoplasm | Enzymatic activity increased by ~114% when NADPH was used as an electron donor. | nih.gov |
| Bacillus cereus Pf-1 | Chromate Reductase | Cytoplasm | Cr(VI) reduction activity was mainly associated with the cytoplasmic fraction. | researchgate.net |
| Lactobacillus sp. | Chromate Reductase | Soluble (Cytoplasmic) | Showed complete reduction of 32 ppm Cr(VI) within 6 to 8 hours. | nih.gov |
Another significant enzymatic pathway involves nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and flavoenzymes. Flavoenzymes such as glutathione (B108866) reductase, lipoyl dehydrogenase, and ferredoxin-NADP+ oxidoreductase can catalyze a one-electron reduction of metal ions like Cr(VI). nih.gov This process uses NADPH as the electron donor. nih.gov
The reduction of Cr(VI) via this pathway can lead to the generation of reactive oxygen species. During the enzymatic reduction, molecular oxygen is reduced to hydrogen peroxide (H₂O₂), which can then react with the reduced chromium intermediates (e.g., Cr(V)) to generate highly reactive hydroxyl radicals (•OH). nih.govnih.gov Studies using reconstituted proteoliposomes containing cytochrome b₅ and NADPH:P450 reductase have confirmed that the NADPH-dependent reduction of Cr(VI) results in the formation of Cr(V) and the subsequent generation of hydroxyl radicals. nih.gov The activity of some chromate reductases is also highly dependent on NADPH, which serves as the preferred electron donor, significantly enhancing the rate of Cr(VI) reduction. nih.govresearchgate.net
In addition to enzymatic systems, Cr(VI) can be reduced non-enzymatically by various biological reductants present at high concentrations within the cell. Key molecules in this process include glutathione (GSH) and ascorbate (B8700270) (Vitamin C). nih.govnih.gov
These small-molecule antioxidants can directly donate electrons to reduce Cr(VI). The reduction of Cr(VI) by glutathione and ascorbate can generate the intermediate species Cr(V) and Cr(IV). nih.gov These reactive intermediates are considered key species in the mechanisms of Cr(VI)-induced cellular damage, as they can participate in Fenton-like reactions to produce hydroxyl radicals. nih.gov The level of Cr(VI)-induced DNA damage has been shown to be enhanced by increased intracellular concentrations of GSH, highlighting the dual role of these reductants in both detoxification and the generation of reactive intermediates. nih.gov
Non-Enzymatic Reduction by Biological Reductants
Ascorbate-Mediated Reduction Kinetics and Synergy
Ascorbic acid (ascorbate or Vitamin C) is considered the principal intracellular reducer of Cr(VI), estimated to be responsible for 80-90% of its metabolism. nih.govoup.com The reduction of Cr(VI) by ascorbate can proceed through pseudo-first-order kinetics, with half-life values ranging from seconds to hours depending on the concentration of ascorbate. nih.gov Studies have shown that the reducing ability of ascorbate is significantly higher than that of other cellular reductants like glutathione. nih.gov
A noteworthy aspect of Cr(VI) reduction within the cellular environment is the synergistic effect observed between ascorbate and glutathione. oup.comnih.gov The rate of Cr(VI) reduction in a solution containing both ascorbate and glutathione is greater than the sum of the reduction rates of each individual reductant. oup.com This synergy is particularly prominent in the initial stages of the reduction process and at lower concentrations of ascorbate. nih.gov This cooperative action underscores the importance of the coexistence of both ascorbate and glutathione for the efficient intracellular reduction of Cr(VI). nih.gov
The reaction between Cr(VI) and ascorbate is complex, yielding not only the final Cr(III) product but also reactive intermediates. At physiologically relevant molar ratios of ascorbate to Cr(VI) (greater than 2:1), Cr(IV) is reportedly the only detectable intermediate. oup.com However, at lower, non-physiological ratios, both Cr(V) and carbon-based radicals are observed. oup.comnih.govnih.gov
Table 1: Kinetics of Chromium(VI) Reduction by Ascorbate
| Ascorbate Concentration | Reaction Kinetics | Half-life of Chromium(VI) | Ref |
|---|---|---|---|
| High | Pseudo-first-order (single phase) | Seconds to minutes | nih.gov |
| Low | Pseudo-first-order (initial stage) | Minutes to hours | nih.gov |
Glutathione and Cysteine-Mediated Reduction
Glutathione (GSH) and cysteine are non-protein thiols that play a significant role in the reductive metabolism of Cr(VI). nih.gov While ascorbate is the primary reducer, GSH becomes a major contributor in ascorbate-deficient environments, such as standard tissue cultures. nih.gov The reduction of Cr(VI) by GSH is characterized by a two-phase process: an initial rapid phase followed by a much slower second phase. nih.govnih.gov Even at physiological concentrations, GSH-mediated reduction can be a relatively slow process. nih.gov
Cysteine has been found to reduce Cr(VI) at a rate approximately five times faster than glutathione. nih.gov The reduction mechanism for cysteine appears to involve both one- and two-electron pathways, with the one-electron mechanism being predominant at physiological concentrations. nih.gov The reduction of Cr(VI) by cysteine leads to the formation of both binary Cr-DNA adducts and ternary cysteine-Cr-DNA adducts. nih.gov
The mutagenicity of the reduction process varies significantly between these reductants. For instance, the reduction of Cr(VI) by ascorbate or cysteine has been shown to be dramatically more mutagenic than its reduction by GSH. nih.gov Specifically, ascorbate-mediated reduction was found to be 15.2 times more mutagenic than reduction by 2 mM GSH, while cysteine-mediated reduction was 7.2 times more mutagenic. nih.gov
Table 2: Comparison of Chromium(VI) Reduction by Cellular Reductants
| Reductant | Relative Reduction Rate | Key Intermediates/Products | Relative Mutagenicity | Ref |
|---|---|---|---|---|
| Ascorbate | High | Cr(IV), Cr(V), Carbon-based radicals | High | nih.govoup.comnih.gov |
| Cysteine | Moderate (5x faster than GSH) | Cr-DNA adducts, Cysteine-Cr-DNA adducts | Moderate | nih.govnih.govnih.gov |
| Glutathione | Low (two-phase) | Cr(V), Glutathione thiyl radical | Low | nih.govnih.gov |
Formation and Reactivity of Reactive Chromium Intermediates (Cr(V), Cr(IV))
The reduction of Cr(VI) to Cr(III) is not a direct process but proceeds through the formation of highly reactive pentavalent (Cr(V)) and tetravalent (Cr(IV)) chromium intermediates. nih.govacs.orgnih.gov These transient species are implicated in the oxidative damage associated with Cr(VI) toxicity. nih.gov The specific intermediates formed and their stability are dependent on the reducing agent and the cellular environment. nih.gov
The reaction of Cr(VI) with ascorbate can produce both Cr(V) and Cr(IV), as well as carbon-based radicals. nih.govnih.gov Similarly, the reduction by glutathione generates Cr(V) and glutathione thiyl radicals. nih.gov Cr(IV) is considered a very reactive intermediate, with a disappearance rate much faster than that of Cr(VI) or Cr(V). nih.govresearchgate.net
These reactive intermediates have distinct reactivities towards cellular components. It has been suggested that free radicals are more reactive in producing DNA strand breaks, whereas Cr(V) is more likely to react with DNA to form Cr-DNA adducts. nih.govnih.gov The formation of long-lived Cr(V) species has been observed in cells exposed to Cr(VI), and these are often complexes with biological ligands such as thiols and diols. sigmaaldrich.com The stability and reactivity of these Cr(V) complexes can be influenced by the specific ligands involved. acs.org The generation of these reactive intermediates is a key step in the mechanism of Cr(VI)-induced carcinogenesis. nih.gov
Generation of Reactive Oxygen Species (ROS) during Reduction
A significant consequence of the intracellular reduction of Cr(VI) is the generation of reactive oxygen species (ROS). researchgate.netrosj.orgnih.gov This production of ROS is a major contributor to the oxidative stress and cellular damage observed with Cr(VI) exposure. nih.govnih.gov ROS are produced as byproducts during the reduction process, which involves single-electron transfers and the formation of the reactive chromium intermediates Cr(V) and Cr(IV). nih.govnih.gov
The amount of ROS generated varies significantly depending on the reducing agent. The reduction of Cr(VI) by ascorbate is considered a low oxidant-generating process. nih.gov In contrast, the reduction by glutathione generates substantially higher levels of oxidants, with some studies reporting 25 to 80 times lower yields of oxidants for ascorbate-dependent reduction compared to GSH. nih.gov This difference is attributed to the different reaction rates and yields of Cr intermediates. nih.gov
The generated ROS, which can include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are responsible for oxidative damage to various cellular components, including DNA, lipids, and proteins. nih.govnih.gov The formation of ROS can occur through Fenton-like reactions catalyzed by the chromium intermediates. nih.gov The production of ROS is an early event in Cr(VI)-induced apoptosis and is considered a primary mechanism of its toxicity. cdc.gov
Intracellular Fate and Sequestration of Reduced Chromium Species
Following the intracellular reduction of Cr(VI), the final, more stable product is Cr(III). nih.govscielo.br Unlike Cr(VI), which readily crosses cell membranes, Cr(III) has very low membrane permeability. scielo.brnih.gov This difference in transport is a key factor in the intracellular accumulation of chromium.
Once formed within the cell, Cr(III) can bind to various cellular macromolecules, including DNA, proteins, and glutathione, to form stable complexes. nih.gov The formation of Cr(III)-DNA adducts is a critical lesion in the genotoxicity of Cr(VI). nih.gov
To mitigate the toxic effects of the accumulated Cr(III), cells have developed mechanisms for its sequestration. A primary cellular defense mechanism is the sequestration of reduced Cr(III) into phagolysosomes for eventual disposal. nih.gov This compartmentalization prevents the widespread diffusion of the metal ion throughout the cell and its interaction with sensitive targets. nih.gov In some organisms, such as the unicellular alga Micrasterias, chromium has been observed to be deposited in bag-like structures along the inner side of the cell wall, often in conjunction with iron and oxygen. nih.gov
Molecular and Genomic Interactions of Chromium 6+ and Its Metabolites
Mechanisms of DNA Damage Induction
Once inside the cell nucleus, the metabolic reduction of Cr(VI) unleashes a variety of reactive chromium species and reactive oxygen species (ROS). These products interact with DNA in several ways, causing structural and chemical modifications that can disrupt normal cellular processes like replication and transcription, ultimately leading to mutations and genomic instability.
The hallmark of chromium-induced genotoxicity is the formation of stable chromium-DNA adducts. These lesions are primarily formed by the thermodynamically stable Cr(III) ion, the end product of intracellular Cr(VI) reduction. nih.gov These adducts can be broadly categorized into binary and ternary forms.
Binary Cr(III)-DNA Adducts : These involve the direct covalent binding of a Cr(III) ion to the DNA molecule. While formed during the reduction of Cr(VI), their prevalence in a cellular context is debated, with some evidence suggesting they may constitute a smaller fraction of the total adducts compared to ternary forms. oup.com
Ternary Cr(III)-DNA Adducts : These are more complex structures where the Cr(III) ion acts as a bridge, crosslinking DNA to small biological molecules (ligands). nih.govresearchgate.net Cellular reductants and amino acids, such as glutathione (B108866) (GSH), cysteine (Cys), ascorbate (B8700270), and histidine, can become covalently linked to DNA via a Cr(III) intermediate. nih.govoup.comacs.org These bulky ternary adducts are considered highly mutagenic and are responsible for a significant portion of the genotoxic effects of Cr(VI). nih.govresearchgate.net The formation of these adducts often involves the initial creation of a Cr(III)-ligand complex, which then attacks the DNA, primarily at the phosphate (B84403) backbone. acs.org
| Adduct Type | Description | Key Ligands |
| Binary Adduct | Direct binding of Cr(III) to DNA. | N/A |
| Ternary Adduct | Cr(III) crosslinks DNA to a small biological molecule. | Glutathione, Cysteine, Ascorbate, Histidine |
DNA-protein crosslinks (DPCs) are bulky lesions that physically block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. nih.govnih.gov The formation of Cr(VI)-induced DPCs follows a well-defined, three-step mechanism: acs.orgresearchgate.netepa.gov
Reduction of Cr(VI) to Cr(III): Cellular reductants like ascorbate and glutathione reduce Cr(VI) to the reactive Cr(III) species. nih.govacs.org
Formation of Cr(III)-DNA Adducts: The newly formed Cr(III) rapidly binds to DNA, forming binary Cr(III)-DNA adducts. This step is the initial and critical phase in DPC formation. nih.govacs.orgresearchgate.net
Interestingly, the proteins crosslinked are not necessarily DNA-binding proteins. A significant portion of Cr(VI)-induced DPCs involves non-DNA binding proteins like actin. oup.com This occurs because the Cr(III) bound to DNA can react with available nucleophilic residues on any proximal protein. nih.gov
Chromium(6+) exposure leads to both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs). louisville.eduumaine.eduoup.com These breaks can arise through two primary pathways:
Indirect Oxidative Damage: The reduction of Cr(VI) to Cr(III) can generate intermediate species like Cr(V) and Cr(IV), as well as reactive oxygen species (ROS) through Fenton-like reactions. oup.comoup.com These ROS, particularly hydroxyl radicals, can attack the deoxyribose sugar or DNA bases, leading to the formation of abasic sites and SSBs. nih.govoup.com If two SSBs occur in close proximity on opposite strands, a DSB can be formed. oup.com
Replication-Dependent DSBs: The processing of other chromium-induced lesions, such as Cr-DNA adducts and DPCs, can stall or collapse DNA replication forks. oup.comnih.gov The cellular machinery that attempts to repair these stalled forks can lead to the formation of DSBs, particularly during the S phase of the cell cycle. oup.comnih.gov Evidence suggests that Cr(VI)-induced DSBs occur selectively in the actively transcribed regions of the genome known as euchromatin. nih.gov The repair of these breaks is a critical determinant of cell fate, as misrepair can lead to chromosomal instability, a hallmark of cancer. louisville.eduumaine.edu
Oxidative stress is a key component of Cr(VI) toxicity. The generation of ROS during the reduction of Cr(VI) leads to the chemical modification of DNA bases. oup.comoup.com The most extensively studied oxidative DNA lesion is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govnih.govbmj.com
The formation of 8-OHdG is a marker of oxidative DNA damage. nih.govbmj.com Studies have shown that Cr(VI) and its intermediate, Cr(V), can increase the levels of 8-OHdG in DNA. nih.gov This process is believed to occur via a Fenton-type reaction, where chromium species react with cellular hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals that subsequently oxidize the guanine (B1146940) base at the C8 position. nih.gov The presence of 8-OHdG in the genome is mutagenic, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations.
In addition to crosslinking DNA to proteins or small molecules, the reactive Cr(III) intermediate has the potential to form crosslinks between the two strands of the DNA helix (interstrand crosslinks, ICLs) or within the same DNA strand (intrastrand crosslinks).
Research has demonstrated that the reduction of Cr(VI) by cellular reductants like ascorbate and glutathione can produce DNA interstrand crosslinks in vitro. nih.govacs.org These lesions are particularly toxic as they covalently link both strands of the DNA, preventing strand separation, which is essential for both replication and transcription. The formation of ICLs appears to be a minor pathway, constituting a small percentage (less than 2%) of the total Cr-DNA adducts formed under optimal in vitro conditions. nih.govacs.org However, the toxicological significance and formation of these crosslinks in living cells (in vivo) are less certain, with some studies suggesting that ICL generation by chromate (B82759) might be primarily an in vitro phenomenon. nih.govacs.org
Chromium(6+)-Induced Epigenetic Alterations
Beyond direct DNA damage, Cr(VI) is increasingly recognized as an epigenetic carcinogen. It can alter gene expression patterns without changing the underlying DNA sequence through modifications to DNA and the histone proteins that package it. nih.govresearchgate.net These epigenetic changes can lead to the silencing of tumor suppressor genes and the activation of oncogenes.
One of the primary epigenetic mechanisms affected by Cr(VI) is DNA methylation . nih.govnih.gov Exposure to chromium has been associated with both hypermethylation (an increase in methylation) and hypomethylation (a decrease in methylation) of DNA. frontiersin.org
Hypermethylation: Studies have shown that Cr(VI) exposure can lead to the hypermethylation of promoter regions of key tumor suppressor genes (e.g., p16) and DNA repair genes (e.g., MGMT, hMLH1). nih.govresearchgate.netnih.gov This increased methylation typically leads to the transcriptional silencing of these genes, impairing the cell's ability to control proliferation and repair DNA damage, thereby contributing to carcinogenesis. researchgate.netuni.lu
Hypomethylation: Global DNA hypomethylation has also been observed in cells and in workers exposed to chromate. frontiersin.org Widespread loss of methylation can lead to genomic instability and the inappropriate activation of genes.
In addition to DNA methylation, Cr(VI) exposure can induce alterations in histone post-translational modifications . nih.govnih.gov Histones can be modified in various ways (e.g., methylation, acetylation) to regulate chromatin structure and gene accessibility. Chronic Cr(VI) exposure has been shown to increase repressive histone marks, such as the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), in the promoter regions of DNA repair genes like MLH1, contributing to their silencing. nih.gov
Modifications to DNA Methylation Patterns
Exposure to hexavalent chromium (Cr(VI)) can significantly disrupt DNA methylation, a crucial epigenetic mechanism for gene expression regulation. nih.gov This disruption manifests as both global changes in methylation and alterations at specific gene loci, which are implicated in the toxic and carcinogenic effects of the compound. nih.gov
Studies have demonstrated that Cr(VI) can lead to global DNA hypomethylation. frontiersin.org For instance, research has shown that high levels of Cr(VI) exposure could result in a general decrease in DNA methylation in human B lymphoblastoid and lung cancer cell lines. frontiersin.org Similarly, global DNA methylation was found to be reduced in workers exposed to chromate. frontiersin.org This widespread loss of methylation can contribute to genomic instability.
Conversely, Cr(VI) exposure is also associated with gene-specific hypermethylation, particularly at the promoter regions of tumor suppressor genes, leading to their silencing. nih.govnih.gov A study of workers occupationally exposed to chromate for over 15 years found hypermethylation of the promoter of the tumor suppressor gene p16. nih.gov Other population-based studies have reported hypermethylation of genes involved in DNA repair, such as MGMT, HOGG1, and RAD51, following chromium exposure. frontiersin.org Chronic Cr(VI) exposure has been shown to significantly increase DNA methylation in the promoter region of the MGMT gene, contributing to its downregulation. nih.gov
On the other hand, locus-specific hypomethylation has also been observed. For example, Cr(VI) exposure can lead to the hypomethylation of genes such as neurogenin1 and neurod1, which is linked to neurotoxicity. frontiersin.org
The following table summarizes research findings on altered DNA methylation patterns in response to Chromium(6+) exposure.
| Gene/Region | Type of Alteration | Observed In | Associated Effect | Reference(s) |
| Global DNA | Hypomethylation | Human B lymphoblastoid cells, lung cancer cells, chromate-exposed workers | Genomic instability | frontiersin.org |
| p16 promoter | Hypermethylation | Chromate-exposed workers | Silencing of tumor suppressor gene | nih.gov |
| MGMT, HOGG1, RAD51 | Hypermethylation | Population-based study | Potential decrease in DNA repair capacity | frontiersin.org |
| neurogenin1, neurod1 | Hypomethylation | In vitro studies | Neurotoxicity | frontiersin.org |
| MGMT promoter | Hypermethylation | Human bronchial epithelial cells | Downregulation of DNA repair protein | nih.gov |
Alterations in Histone Modification Profiles (e.g., H3K27Me3, H3K4Me3, H3K9Me2/3)
Chromium(6+) exposure leads to significant changes in histone post-translational modifications, which are critical for regulating chromatin structure and gene expression. nih.gov These alterations include changes in methylation patterns on specific lysine residues of histone H3, such as H3K4me3, H3K9me2/3, and H3K27me3. jefferson.eduencyclopedia.pub
Repressive Marks: Exposure to Cr(VI) has been shown to increase the levels of repressive histone methylation marks, which are generally associated with gene silencing. nih.gov Specifically, Cr(VI)-transformed human bronchial epithelial cells exhibit elevated levels of H3K9me2 (dimethylation of lysine 9 on histone H3) and H3K27me3 (trimethylation of lysine 27 on histone H3). nih.govencyclopedia.pub An increase in H3K9me2 has been observed in the promoter region of the DNA mismatch repair gene MLH1, which correlates with its decreased expression. nih.govjefferson.edu Similarly, the promoter region of the HHIP gene, a negative regulator of the Hedgehog signaling pathway, shows enriched H3K27me3 in Cr(VI)-transformed cells, contributing to its suppression. jefferson.edu
Activating Marks: Conversely, Cr(VI) exposure has also been linked to an increase in histone marks associated with active gene transcription. nih.gov Studies have reported that Cr(VI) can cause a global increase in H3K4me2/3 (di- and trimethylation of lysine 4 on histone H3) in human lung cancer cells. jefferson.eduencyclopedia.pub The H3K4me3 mark is typically found at the promoter of actively transcribed genes. nih.gov For example, the suppressed expression of the HHIP gene was associated with reduced levels of the active H3K4me3 mark in its promoter region. jefferson.edu
The dual effect of Cr(VI) in promoting both activating and repressive histone marks suggests a complex mechanism of epigenetic dysregulation, where different regions of the chromatin are affected differently, leading to a widespread alteration of gene expression profiles. nih.gov
The table below details the observed changes in histone modification profiles following Chromium(6+) exposure.
| Histone Modification | Type of Change | Associated Gene/Region | Consequence | Reference(s) |
| H3K9me2 | Increase | Global; MLH1 promoter | Gene silencing; Repressed MLH1 expression | nih.govjefferson.eduencyclopedia.pub |
| H3K27me3 | Increase | Global; Cr(VI)-transformed cells; HHIP promoter | Gene silencing; Repressed HHIP expression | nih.govjefferson.eduencyclopedia.pub |
| H3K4me3 | Increase/Decrease | Global increase; Decrease at HHIP promoter | Gene activation/repression depending on locus | jefferson.eduencyclopedia.pub |
Interference with Epigenetic Regulatory Enzymes (e.g., Histone Deacetylases, DNA Methyltransferases)
The epigenetic alterations induced by Chromium(6+) are mediated through its interference with the function of key epigenetic regulatory enzymes. nih.gov Cr(VI) exposure can affect enzymes responsible for both DNA methylation and histone modification, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.govencyclopedia.pub
One mechanism of interference involves the cross-linking of enzyme complexes to DNA. Research has shown that Cr(VI) treatment can cross-link histone deacetylase 1-DNA methyltransferase 1 (HDAC1-DNMT1) complexes to the promoter of the CYP1A1 gene, which inhibits its transcription. nih.gov This action maintains a state of histone deacetylation and prevents gene expression.
Furthermore, Cr(VI) can dysregulate the expression of enzymes that add or remove epigenetic marks. Chronic exposure to Cr(VI) has been found to up-regulate several histone-lysine methyltransferases (HMTs) in human bronchial epithelial cells. encyclopedia.pub These include G9a and SUV39H1, which are specific for H3K9 methylation, and EZH2, which is responsible for H3K27 methylation. nih.govencyclopedia.pub The up-regulation of these HMTs is a direct cause of the increased levels of the repressive H3K9me2 and H3K27me3 marks observed in Cr(VI)-transformed cells. nih.gov
In addition to affecting histone-modifying enzymes, Cr(VI) can also impact DNA methyltransferases. For example, Cr(VI) exposure has been linked to the downregulation of DNMT1, which could contribute to the observed hypomethylation of certain gene promoters. jefferson.eduencyclopedia.pub This complex interplay of effects on various epigenetic enzymes underlies the widespread dysregulation of gene expression seen after Cr(VI) exposure.
Cellular DNA Repair Pathway Responses to Chromium(6+) Exposure
Upon entering cells, Chromium(6+) is reduced to reactive intermediates and Cr(III), which can induce a variety of DNA lesions, including oxidized bases, DNA adducts, and crosslinks. oup.comsemanticscholar.org To counteract this damage, cells activate several DNA repair pathways. The specific pathway engaged depends on the type of lesion formed.
Base Excision Repair (BER) Mechanisms
The reduction of Cr(VI) within the cell generates reactive oxygen species, leading to oxidative DNA damage, such as the formation of oxidized bases. oup.com These small, non-helix-distorting lesions are primarily addressed by the Base Excision Repair (BER) pathway. aacrjournals.orgbmbreports.org
The BER process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. oup.combmbreports.org An AP endonuclease then cleaves the DNA backbone at this site. oup.com The subsequent steps involve DNA polymerase β, which fills the gap, and a DNA ligase, which seals the nick in the DNA strand. oup.com
The BER pathway plays a significant role in protecting cells from the toxic effects of Cr(VI). aacrjournals.org Studies using inhibitors of BER, such as methoxyamine which binds to AP sites, have shown that blocking this pathway significantly increases the toxicity of Cr(VI). aacrjournals.org This indicates that BER is crucial for repairing the oxidative damage induced by chromium. Interestingly, inhibiting the BER pathway has also been found to reduce the frequency of Cr(VI)-induced mutations and chromosomal aberrations, suggesting that while BER is protective, errors during the repair process might contribute to the genotoxicity of chromium. oup.com
Nucleotide Excision Repair (NER) Mechanisms
The intracellular reduction of Cr(VI) results in the formation of Cr(III), which can form bulky DNA adducts and crosslinks that distort the DNA helix. oup.comnih.gov These types of lesions are substrates for the Nucleotide Excision Repair (NER) pathway. aacrjournals.orgnih.gov NER is a versatile repair system responsible for removing a wide range of helix-distorting DNA damage. oup.com
The importance of NER in repairing chromium-induced damage is highlighted by studies on NER-deficient cells. nih.gov Cells lacking functional NER components, such as those from xeroderma pigmentosum (XP) patients, exhibit increased sensitivity to the lethal effects of Cr(VI) and are deficient in the removal of Cr-DNA adducts. aacrjournals.orgnih.gov NER-proficient human cells, in contrast, can rapidly remove chromium-DNA adducts. nih.gov
Mismatch Repair (MMR) Pathway Dysregulation
The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. frontiersin.org However, the MMR pathway is also involved in the cellular response to DNA damage induced by agents like Chromium(6+). nih.gov
The presence of a functional MMR system is required for the activation of toxic responses to Cr-DNA damage. nih.gov MMR proteins can recognize certain types of Cr-induced DNA lesions. nih.gov Instead of directly repairing these adducts, the MMR system's attempt to process them can lead to futile repair cycles. This processing can result in the formation of more severe secondary lesions, such as DNA double-strand breaks, particularly in the G2 phase of the cell cycle. nih.gov These breaks, if not properly repaired, can trigger apoptosis. nih.gov
Consequently, cells deficient in MMR proteins (such as MLH1) show increased resistance and greater clonogenic survival following Cr(VI) exposure compared to MMR-proficient cells. nih.govresearchgate.net This suggests that the MMR pathway, in its attempt to respond to chromium damage, actually contributes to the cytotoxicity of Cr(VI). nih.gov Furthermore, the MMR system is required for the activation of the G2/M cell cycle checkpoint in response to Cr(VI) exposure, which serves to halt cell division and allow time for repair, or to initiate apoptosis if the damage is too severe. nih.gov
Homologous Recombination and Translesion DNA Synthesis
The cellular response to DNA damage induced by Chromium(6+) [Cr(VI)] involves the activation of specific DNA repair and tolerance pathways. Among the most critical are Homologous Recombination (HR) and Translesion DNA Synthesis (TLS), which manage the complex lesions generated during the intracellular reduction of Cr(VI).
Homologous Recombination (HR): HR is a crucial, high-fidelity repair pathway for DNA double-strand breaks (DSBs), a severe form of DNA damage induced by Cr(VI). nih.gov The process is also vital for repairing lesions that occur at replication forks. nih.gov The importance of HR in mitigating Cr(VI) toxicity is demonstrated by the hypersensitivity of cell lines deficient in key HR proteins, such as XRCC3 and BRCA2, to chromate exposure. nih.gov
Exposure to Cr(VI) triggers the activation of the HR pathway, marked by the formation of Rad51 foci, which are essential for the strand invasion step of recombination. nih.govnushoeinspectandcorrect.com The cellular response, however, appears to be dependent on the duration of exposure.
Acute Exposure: Short-term exposure (e.g., 24 hours) to Cr(VI) leads to a robust activation of the HR machinery. nushoeinspectandcorrect.com Cells exhibit a surge in Rad51 protein foci, indicating an immediate and strong attempt to repair the induced DSBs. nushoeinspectandcorrect.com
Prolonged Exposure: In contrast, chronic or prolonged exposure to particulate Cr(VI) can overwhelm and ultimately suppress the HR repair system. nushoeinspectandcorrect.comnih.gov This inhibition is characterized by a failure to form the necessary Rad51 nucleofilament, which is the defining step of HR repair. nih.gov This suppression of a high-fidelity repair pathway contributes significantly to the genomic instability seen after long-term Cr(VI) exposure. nih.govresearchgate.net
Translesion DNA Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication, albeit in an error-prone manner. nih.govnih.gov This pathway is essential for cellular survival following exposure to Cr(VI), which produces a variety of replication-blocking adducts. nih.govresearchgate.net
Studies using chicken DT40 cells and human cells have shown that deficiencies in key TLS genes render cells hyper-sensitive to Cr(VI). nih.govplos.org This indicates that TLS is a critical mechanism for tolerating Cr(VI)-induced DNA damage. nih.govplos.org The following table details the key genes in both HR and TLS pathways whose deficiency leads to increased sensitivity to potassium chromate.
| DNA Repair Pathway | Gene | Function | Effect of Deficiency on Cr(VI) Sensitivity |
|---|---|---|---|
| Translesion DNA Synthesis | REV1 | Scaffold protein, dCMP transferase | Hypersensitive nih.govplos.org |
| Translesion DNA Synthesis | POLD3 | Subunit of DNA polymerase δ, involved in TLS | Hypersensitive nih.govplos.org |
| Homologous Recombination | BRCA1 | Tumor suppressor, DNA repair | Hypersensitive nih.govplos.org |
| Homologous Recombination | RAD54 | Promotes RAD51-mediated homologous pairing | Hypersensitive nih.govplos.org |
The reliance on error-prone TLS pathways, such as those involving REV1 and DNA polymerase ζ, contributes to the mutagenic potential of Cr(VI). nih.govasm.org While TLS allows for the completion of DNA replication and cell survival, it comes at the cost of introducing mutations by inserting incorrect bases opposite the DNA lesion. nih.gov
Genomic Instability and Mutagenesis Mechanisms
The carcinogenic potential of Cr(VI) is fundamentally linked to its ability to induce genomic instability and mutagenesis. nih.govwiselaboratory.org These effects are not caused by Cr(VI) directly but are the result of its intracellular metabolic reduction. nih.gov Inside the cell, Cr(VI) is reduced to reactive intermediates like Cr(V) and Cr(IV), and ultimately to the more stable trivalent state, Cr(III). oup.com This reductive process generates reactive oxygen species (ROS) and leads to the formation of a wide array of DNA lesions. researchgate.net
Genomic Instability: A primary mechanism by which Cr(VI) promotes cancer is by inducing genomic instability, particularly chromosome instability (CIN). wiselaboratory.orgnih.gov CIN is characterized by persistent numerical and structural changes in chromosomes. wiselaboratory.orgaacrjournals.org
Numerical Instability (Aneuploidy): Prolonged exposure to Cr(VI) can lead to an abnormal number of chromosomes. This is partly due to the induction of centrosome amplification and the bypass of the spindle assembly checkpoint, cellular mechanisms that ensure proper chromosome segregation during cell division. aacrjournals.org
Structural Instability: Cr(VI) is a potent clastogen, causing physical breaks and rearrangements in chromosome structure. nih.govnih.gov Observed structural aberrations include chromatid and isochromatid lesions, as well as the formation of dicentric chromosomes. wiselaboratory.org
A key driver of this instability is the overwhelming of DNA repair systems. nih.gov The formation of Cr(VI)-induced DNA adducts can lead to stalled replication forks, which can collapse and form DSBs. nih.govresearchgate.net While HR is initially activated to repair these breaks, chronic exposure inhibits this high-fidelity pathway, forcing the cell to rely on more error-prone repair mechanisms or leaving breaks unrepaired. nushoeinspectandcorrect.comnih.gov This combination of continuous DNA damage and compromised repair leads to the accumulation of chromosomal abnormalities, a hallmark of cancer cells. aacrjournals.org The resulting CIN is a permanent and heritable phenotype of repeated Cr(VI) exposure. aacrjournals.org
Mutagenesis Mechanisms: The mutagenicity of Cr(VI) stems from the spectrum of DNA lesions formed during its intracellular reduction. These lesions interfere with normal DNA replication and transcription. oup.com
Formation of DNA Adducts: The stable end-product of Cr(VI) reduction, Cr(III), forms stable complexes with macromolecules. nih.gov This results in various DNA adducts, including Cr-DNA binary adducts, DNA-protein crosslinks, and ternary adducts where Cr(III) crosslinks DNA to biological ligands like glutathione or ascorbate. researchgate.netoup.com These bulky adducts are a major source of mutagenic and replication-blocking damage. researchgate.netoup.com
Oxidative Damage: The reduction of Cr(VI) generates ROS, which can induce oxidative damage to DNA bases (e.g., 8-oxo-dG) and the deoxyribose backbone, leading to strand breaks. researchgate.netnih.gov
Mutation Signature: The resulting DNA damage can lead to various types of mutations. While Cr(VI) can induce frameshift mutations, the majority of its mutagenic events are base substitution mutations. nih.gov These substitutions can arise from the error-prone bypass of Cr-DNA adducts by TLS polymerases during DNA replication. nih.gov The ultimate result is a disruption of genetic integrity that can lead to the activation of oncogenes or inactivation of tumor suppressor genes, driving the process of carcinogenesis. nih.gov
Ecotoxicological Pathways and Environmental Impacts of Chromium 6+
Ecotoxicity in Aquatic Ecosystems
The high solubility of Chromium(6+) compounds in water makes aquatic ecosystems particularly vulnerable to its toxic effects. apis.ac.ukwaterquality.gov.au The toxicity of Chromium(6+) in aquatic environments is influenced by several factors, including water hardness, pH, and temperature. apis.ac.uk
Impacts on Aquatic Flora (e.g., Algae, Aquatic Plants)
Aquatic plants and algae are among the most sensitive organisms to Chromium(6+) toxicity. apis.ac.uk
Algae: Studies have shown that even low concentrations of Chromium(6+) can inhibit the growth of algae. For instance, the growth of the green alga Chlamydomonas reinhardi was reportedly reduced at a concentration of 10 µg/l. apis.ac.uk Other research indicates that a concentration of 5 mg/L is sufficient to cause changes in the chloroplasts and cell walls of Scenedesmus armatus. asme.org At 10 mg/L, spore germination in Haematococcus is completely inhibited. asme.org Common effects across various algae species include the loss of chlorophyll (B73375) and other pigments, as well as cell vacuolation. asme.org
Aquatic Plants: Aquatic macrophytes are also highly sensitive to Chromium(6+) contamination. asme.org For example, the growth of duckweed (Lemna minor) was reduced after 14 days of exposure to 10 µg/l of Chromium(6+). apis.ac.uk In both Lemna and Pistia, observable effects include stunted growth, chlorosis (yellowing of leaves), and wilting. asme.org These impacts can ultimately lead to the death of the plant. asme.org
| Aquatic Flora | Observed Effect | Chromium(6+) Concentration |
| Chlamydomonas reinhardi (Alga) | Reduced growth | 10 µg/l |
| Lemna minor (Duckweed) | Reduced frond growth | 10 µg/l (over 14 days) |
| Scenedesmus armatus (Alga) | Alterations of chloroplasts and cell wall | ≥ 5 mg/L |
| Haematococcus (Alga) | Complete inhibition of spore germination | 10 mg/L |
Effects on Aquatic Fauna (e.g., Fish, Invertebrates)
Chromium(6+) has detrimental effects on a wide range of aquatic animals, from invertebrates to fish. researchgate.netnih.gov
Invertebrates: Freshwater invertebrates, particularly crustaceans, are highly sensitive to Chromium(6+). waterquality.gov.au Acute LC50 (the concentration lethal to 50% of a test population) values for freshwater invertebrates exposed to hexavalent chromium range from 0.067 to 59.9 mg/l. apis.ac.uk The most sensitive species identified in these acute tests was the scud. apis.ac.uk For daphnids, a type of water flea, acute toxicity is high, with a 3-day LC50 for Daphnia magna reported between 30 and 81 µg/L. waterquality.gov.au
Fish: Fish are also significantly impacted by Chromium(6+) exposure, which can lead to a range of adverse effects including altered behavior, hormonal and hematological changes, and organ damage. researchgate.netfisheriesjournal.com Acute LC50 values for fish exposed to hexavalent chromium range from 17.6 to 249 mg/l. apis.ac.uk Chronic exposure can lead to bioaccumulation in vital organs, disrupting oxidative balance and causing cellular damage. researchgate.net Studies on Channa punctatus have shown that chromium exposure can induce significant changes in brain histology, including congestion and degeneration of neurons. fisheriesjournal.com
| Aquatic Fauna | Toxicity Metric | Chromium(6+) Concentration |
| Freshwater Invertebrates (general) | Acute LC50 | 0.067 - 59.9 mg/l |
| Daphnia magna (Water Flea) | 3-day LC50 | 30 - 81 µg/L |
| Freshwater Fish (general) | Acute LC50 | 17.6 - 249 mg/l |
| Freshwater Fish (general) | Chronic LC50 | 0.265 - 2.0 mg/l |
Bioaccumulation and Trophic Transfer Mechanisms in Aquatic Food Chains
Chromium(6+) can accumulate in aquatic organisms, a process known as bioaccumulation. dcceew.gov.aumdpi.com However, unlike some other heavy metals, chromium has not been observed to biomagnify, meaning its concentration does not consistently increase at higher trophic levels. oregoncoastalliance.org In fact, some studies have documented biodilution, where chromium concentrations decrease with increasing trophic position. conicet.gov.ar
The primary route of entry for Chromium(6+) into the aquatic food chain is through uptake by primary producers like algae and aquatic plants. oregoncoastalliance.orgresearchgate.net These organisms can accumulate chromium from the surrounding water. oregoncoastalliance.org Invertebrates and fish then consume these primary producers, leading to the transfer of chromium up the food chain. researchgate.net While chromium can accumulate in the tissues of fish, the highest concentrations are often found in the gills, liver, and kidneys, with lower levels in the muscle tissue. fisheriesjournal.com The transfer and accumulation of chromium can be influenced by various factors, including the species, environmental conditions, and the specific exposure pathways. conicet.gov.ar
Ecotoxicity in Terrestrial Ecosystems
Chromium(6+) contamination in soil poses a significant threat to terrestrial ecosystems, affecting everything from microorganisms to plants. nih.govnih.gov
Effects on Terrestrial Flora (e.g., Plant Growth, Photosynthesis, Germination)
Chromium(6+) is highly toxic to most plants, impacting their growth and development in numerous ways. nih.govjetir.org
Photosynthesis: A key physiological process impacted by Chromium(6+) is photosynthesis. researchgate.netnih.gov It can lead to a decrease in chlorophyll content, disrupt the structure of chloroplasts, and inhibit the electron transport chain, all of which reduce the plant's ability to produce energy. nih.gov This often manifests as chlorosis, or the yellowing of leaves. nih.govjetir.org
Productivity: The combined effects on growth and photosynthesis result in reduced crop yields. jetir.orgfrontiersin.org For example, the presence of Chromium(6+) in irrigation water has been shown to significantly decrease the grain weight and yield of paddy. jetir.org
| Plant Species | Observed Effect |
| Mungbean (Vigna radiata) | Reduced germination, plant height, and biomass |
| Lettuce (Lactuca sativa) | Reduced growth |
| Sage (Salvia sclarea) | Reduced root elongation |
| Paddy (Oryza sativa) | Decreased grain weight and yield |
Species-Specific Response Variability to Chromium(6+) Exposure
The toxicity of Chromium(6+) is not uniform across the biological spectrum; rather, it exhibits significant variability depending on the species, its life stage, and a range of environmental factors. apis.ac.uk This differential susceptibility is a critical consideration in understanding the full ecological impact of Cr(VI) contamination. Research has demonstrated that organisms from different trophic levels and habitats, including aquatic and terrestrial ecosystems, respond differently to Cr(VI) exposure. tandfonline.com
In aquatic environments, freshwater algae and plants are often the most sensitive organisms. apis.ac.uk For instance, the growth of the green alga Chlamydomonas reinhardi and the duckweed Lemna minor has been reportedly reduced at concentrations as low as 10 µg/L. apis.ac.uk Aquatic invertebrates also show a wide range of sensitivity. The invertebrate Daphnia magna experiences reduced fecundity and survival at Cr(VI) concentrations of 10 parts per billion (ppb) over a 32-day exposure. clu-in.org Crustaceans are particularly sensitive, with daphnids being among the most affected. waterquality.gov.au The 48-hour EC50 (the concentration causing an effect in 50% of the population) for Moina australiensis ranges from 22.5 to 36.1 µg/L. waterquality.gov.au
Fish species also display varied responses. Early life stages are generally more sensitive than adults. clu-in.org Relatively low concentrations of 16-21 ppb were found to reduce the growth of young rainbow trout and chinook salmon over a 14-16 week period. clu-in.org Studies have shown that rainbow trout can be 1.16 to 2.52 times more sensitive to acute Cr(VI) exposure than other fish species like the three-spined stickleback, roach, perch, and dace. nih.gov In contrast, some amphibians, such as the Indian toad and skipping frog, have been found to be only slightly to not acutely toxic in LC50 studies. clu-in.org
Terrestrial ecosystems also witness species-specific reactions. Plants can be adversely affected, with responses including reduced germination, decreased root and shoot length, and lower biomass. clu-in.orgnih.gov Lettuce (Lactuca sativa) is particularly sensitive, showing reduced growth at 0.16 mg/L, while sage (Salvia sclarea) exhibits reduced root elongation at 1.0 mg/L. apis.ac.uk Other plants, like the sweet orange, are less sensitive, showing no growth effects at concentrations up to 75 mg/L. apis.ac.uk For terrestrial wildlife, there is limited data, but laboratory studies on mammals provide some insight into toxicity. clu-in.org Egg injection studies in domestic fowl have shown that Cr(VI) can cause deformities, yet adult chickens fed 100 ppm of Cr(VI) for 32 days showed no ill effects. clu-in.org Omnivorous animals like badgers and wild boars have been found to accumulate higher levels of chromium than carnivores or herbivores, suggesting they could be effective sentinels for environmental exposure. nih.gov
This variability is influenced by abiotic factors such as water hardness, temperature, and pH, which can affect the bioavailability and toxicity of chromium. apis.ac.ukmdpi.com
Table 1: Comparative Toxicity of Chromium(6+) in Various Aquatic Species
| Species | Organism Type | Endpoint | Concentration | Reference |
|---|---|---|---|---|
| Chlamydomonas reinhardi | Algae | Reduced Growth | 10 µg/L | apis.ac.uk |
| Lemna minor (Duckweed) | Aquatic Plant | Reduced Frond Growth (14 days) | 10 µg/L | apis.ac.uk |
| Daphnia magna | Invertebrate (Cladoceran) | Reduced Fecundity & Survival (32 days) | 10 µg/L (ppb) | clu-in.org |
| Scud (Gammarus) | Invertebrate (Amphipod) | Acute LC50 | 67 µg/L | apis.ac.uk |
| Ceriodaphnia dubia | Invertebrate (Cladoceran) | 14-day LOEC | 10 µg/L | waterquality.gov.au |
| Rainbow Trout (Oncorhynchus mykiss) | Fish | Reduced Growth (14-16 weeks) | 16-21 µg/L (ppb) | clu-in.org |
| Chinook Salmon (Oncorhynchus tshawytscha) | Fish | Reduced Growth (14-16 weeks) | 16-21 µg/L (ppb) | clu-in.org |
| Fathead Minnow (Pimephales promelas) | Fish | Acute LC50 | 17.6 mg/L | apis.ac.uk |
Methodologies for Ecological Risk Assessment of Chromium(6+) Contamination
Ecological Risk Assessment (ERA) for Chromium(6+) contamination is a systematic process used to evaluate the potential adverse effects on ecosystems exposed to this toxicant. nepc.gov.au The process generally involves several key steps: problem formulation, exposure assessment, effects assessment (or toxicity assessment), and risk characterization. nepc.gov.auepa.gov These assessments are crucial for setting environmental quality standards and guiding remediation efforts at contaminated sites. epa.gov
Methodologies for ERA can be broadly categorized into deterministic and probabilistic approaches.
Deterministic Approach: This method compares a single point estimate of exposure concentration directly to a single toxicity value. nih.gov A common tool in this approach is the Hazard Quotient (HQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). researchgate.net An HQ value greater than 1 suggests a potential for adverse ecological effects, indicating that further investigation or remedial action may be necessary. researchgate.netgacetasanitaria.org This approach is often used for initial screening-level assessments due to its relative simplicity. epa.gov
Probabilistic Approach: This approach provides a more comprehensive evaluation by incorporating variability and uncertainty in both exposure and toxicity data. plos.org Instead of single point values, probabilistic risk assessment uses distributions of data. For instance, a Species Sensitivity Distribution (SSD) may be developed from chronic toxicity data for multiple species to estimate the concentration at which a certain percentage of species will be protected. nepc.gov.auwfduk.org Techniques like Monte Carlo simulation are used to generate a distribution of possible risk outcomes, providing a more nuanced understanding of the probability and magnitude of ecological risk. plos.orgresearchgate.net This avoids potential over- or under-estimation of risk that can occur with deterministic methods. plos.org
Key components of the ERA process for Cr(VI) include:
Exposure Assessment: This step quantifies the contact of ecological receptors with Cr(VI). It involves measuring or modeling the concentration of Cr(VI) in relevant environmental media like soil, groundwater, surface water, and sediment. europa.eumdpi.com The assessment must consider the speciation of chromium, as the hexavalent form is significantly more mobile and toxic than the trivalent form. apis.ac.uk Environmental factors like pH and the presence of organic matter, which influence the reduction of Cr(VI) to Cr(III), are critical considerations. europa.eu
Effects (Toxicity) Assessment: This involves evaluating the ecotoxicological data to determine the concentrations of Cr(VI) that cause adverse effects. This leads to the derivation of toxicity reference values (TRVs) such as PNECs or Ecological Soil Screening Levels (Eco-SSLs). epa.govwfduk.org These values are derived from laboratory and field studies on various organisms representing different trophic levels. wfduk.org
Risk Characterization: In this final step, the results of the exposure and effects assessments are integrated to evaluate the likelihood of adverse ecological effects. nepc.gov.au This involves comparing the measured environmental concentrations with the established toxicity thresholds (e.g., calculating the HQ or using probabilistic models) to determine if a risk exists and to characterize its extent and severity. nepc.gov.auplos.org
The use of biomarkers is also an important tool within ERA. Biomarkers are measurable biological responses that indicate exposure to or the effects of a contaminant. For Cr(VI), these can include genotoxicity indicators like the formation of micronuclei in fish erythrocytes, changes in the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase), and alterations in hematological parameters. researchgate.neteaspublisher.comresearcherslinks.com
Table 2: Overview of Ecological Risk Assessment Methodologies for Chromium(6+)
| Methodology | Description | Key Metrics/Tools | Application |
|---|---|---|---|
| Deterministic | Compares single-point estimates of exposure and toxicity. | Hazard Quotient (HQ) = PEC / PNEC | Screening-level risk assessment, initial site characterization. |
| Probabilistic | Uses distributions to account for variability and uncertainty in exposure and effects. | Species Sensitivity Distributions (SSD), Monte Carlo Analysis, Probability Curves | Comprehensive, higher-tier risk assessments providing a range of possible outcomes. |
| Biomarker-Based | Uses biological responses in organisms as indicators of exposure and/or effect. | Micronucleus assays, enzyme activity (SOD, GPx), hematological indices | Diagnosing exposure and sublethal effects in field populations. |
Remediation Technologies for Chromium 6+ Contamination
Bioremediation Strategies
Bioremediation strategies for Chromium(6+) primarily involve the use of microorganisms and plants to reduce the toxic, soluble Cr(VI) to the less toxic and less mobile trivalent form, Cr(III). semanticscholar.orgnih.gov These biological systems employ a range of mechanisms, including enzymatic reduction, biosorption, and bioaccumulation. semanticscholar.orgnih.govnih.gov
Microbial Bioremediation
Microorganisms, including bacteria, fungi, and algae, have developed various mechanisms to counteract the toxic effects of Chromium(6+). nih.govoup.comresearchgate.net The most significant of these is the enzymatic reduction of Cr(VI) to Cr(III), which is considered a primary detoxification process. nih.govnih.gov Many chromium-resistant microbes are capable of this transformation, making them valuable agents for bioremediation. nih.govicontrolpollution.com
Microbial reduction of Cr(VI) can occur through both enzymatic and non-enzymatic pathways, either inside or outside the cell. mdpi.comnih.gov
Enzymatic Reduction: This is the most well-characterized mechanism for microbial Cr(VI) detoxification. nih.govnih.gov It involves specific enzymes, known as chromate (B82759) reductases, that catalyze the transfer of electrons to Cr(VI), reducing it to Cr(III). These enzymes can be soluble within the cytoplasm or bound to the cell membrane. mdpi.comiitg.ac.in
Aerobic Reduction: Under aerobic conditions, soluble chromate reductases often utilize NADH or NADPH as electron donors to reduce Cr(VI). oup.comresearchgate.net Several classes of these enzymes have been identified, including ChrR, YieF, NemA, and LpDH. mdpi.comiitg.ac.in The reduction can proceed through a one-step electron transfer, which may form a highly reactive Cr(V) intermediate and generate reactive oxygen species (ROS), or through a two-electron reduction that bypasses the Cr(V) state. nih.gov
Anaerobic Reduction: In anaerobic conditions, some bacteria can use Cr(VI) as a terminal electron acceptor in their respiratory chain. oup.comresearchgate.net Cytochromes, such as MtrC and OmcA in Shewanella oneidensis, can act as terminal reductases for Cr(VI). oup.com
Non-Enzymatic Reduction: Cr(VI) can also be reduced non-enzymatically by various cellular components or metabolic byproducts. mdpi.com
Direct Chemical Reaction: Intracellular reductants like glutathione (B108866), cysteine, and ascorbate (B8700270) can directly donate electrons to reduce Cr(VI) to Cr(III). nih.gov
Indirect Reduction: Microbial metabolic end-products, such as hydrogen sulfide (B99878) (H₂S) produced by sulfate-reducing bacteria, can chemically reduce Cr(VI) in the environment. semanticscholar.orgicontrolpollution.com Similarly, Fe(II) produced by iron-reducing bacteria can abiotically reduce Cr(VI) to Cr(III). asknature.org
Table 1: Examples of Microbial Chromate Reductases and Their Characteristics
| Enzyme | Source Organism | Location | Cofactor | Reduction Mechanism | Reference |
|---|---|---|---|---|---|
| ChrR | Pseudomonas putida | Cytoplasmic (Soluble) | NADH/NADPH | One- and two-electron transfers, forms Cr(V) intermediate. | oup.com |
| YieF | Escherichia coli | Cytoplasmic (Soluble) | NADH/NADPH | Associated with chromate reduction. | mdpi.comiitg.ac.in |
| MtrC / OmcA | Shewanella oneidensis MR-1 | Outer Membrane (Cytochromes) | - | Terminal reductase in anaerobic respiration. | oup.com |
| NemA | Escherichia coli | Cytoplasmic (Soluble) | NADH/NADPH | Reductase involved in Cr(VI) detoxification. | mdpi.comiitg.ac.in |
Beyond enzymatic reduction, microorganisms can remove Cr(VI) from aqueous solutions through biosorption and bioaccumulation. semanticscholar.orgnih.gov
Biosorption: This is a passive, metabolism-independent process where Cr(VI) ions bind to the surface of microbial cells. nih.gov It can occur in both living and dead biomass. nih.gov The microbial cell wall, rich in functional groups like carboxyl, phosphate (B84403), and amino groups, provides binding sites for the chromate anions through mechanisms such as ion exchange, complexation, and electrostatic attraction. nih.govsioc-journal.cnscialert.net The process is often followed by the reduction of the adsorbed Cr(VI) to Cr(III) on the cell surface. sioc-journal.cnrsc.org
Bioaccumulation: This is an active, metabolism-dependent process that occurs only in living cells. nih.gov Cr(VI) is transported across the cell membrane into the cytoplasm, often via sulfate (B86663) transport systems due to its structural similarity to the sulfate anion. dtic.milresearchgate.net Once inside, the Cr(VI) is typically reduced to Cr(III) and may be sequestered within the cell. dtic.milnih.gov
Table 2: Comparison of Biosorption and Bioaccumulation of Chromium(6+)
| Characteristic | Biosorption | Bioaccumulation | Reference |
|---|---|---|---|
| Metabolic Dependence | Metabolism-independent (passive) | Metabolism-dependent (active) | nih.gov |
| Cell Viability | Occurs in both living and dead biomass | Requires living cells | nih.gov |
| Location of Cr(VI) | Bound to the extracellular surface (cell wall) | Transported into the cytoplasm | nih.govdtic.mil |
| Mechanism | Adsorption, ion exchange, complexation, precipitation | Active transport across the cell membrane | nih.govsioc-journal.cn |
| Subsequent Fate | Often reduced to Cr(III) on the cell surface | Intracellular reduction to Cr(III) and sequestration | rsc.orgnih.gov |
Microbial detoxification of Cr(VI) can be localized either outside the cell (extracellularly) or within the cell (intracellularly). nih.govoup.com
Extracellular Detoxification: This pathway prevents the toxic Cr(VI) from entering the cell. It primarily involves two mechanisms:
Biosorption and Surface Reduction: Cr(VI) is first adsorbed onto the cell wall and then reduced to the less toxic Cr(III) by components of the cell wall or by secreted enzymes. researchgate.netnih.govoup.com This process is advantageous as it minimizes intracellular damage from chromium ions and the reactive intermediates formed during reduction. researchgate.netfrontiersin.org
Precipitation: The resulting Cr(III) has low solubility and tends to precipitate on the cell surface, effectively immobilizing the metal. dtic.mil
Intracellular Detoxification: This pathway involves the transport of Cr(VI) into the cytoplasm. researchgate.net Once inside, several processes occur:
Enzymatic Reduction: Cytoplasmic chromate reductases convert Cr(VI) to Cr(III). mdpi.comiitg.ac.in This is a critical step, as the accumulation of intracellular Cr(VI) is highly toxic. oup.com
Sequestration: The resulting Cr(III) may be sequestered or bound to cellular components, preventing it from interfering with essential metabolic processes. dtic.mil
Efflux: Some bacteria possess active efflux pumps, such as the ChrA protein, which pump chromate ions out of the cytoplasm, providing a mechanism of resistance. researchgate.netresearchgate.net
The reduction of Cr(VI) within the cell can lead to oxidative stress due to the generation of reactive oxygen species (ROS), which can damage DNA and proteins. researchgate.netresearchgate.net Therefore, many chromium-resistant microbes also have robust systems for repairing DNA and neutralizing ROS. oup.comresearchgate.net
Microorganisms that thrive in chromium-contaminated environments have developed remarkable resistance and are key to effective bioremediation. oup.comicontrolpollution.comnih.gov
Chromium-Resistant Bacteria: Numerous bacterial genera, including Bacillus, Pseudomonas, Enterobacter, and Acinetobacter, have been identified for their ability to tolerate and reduce high concentrations of Cr(VI). researchgate.netmdpi.comscialert.netiwaponline.com For instance, Bacillus tropicus CRB14 can grow in the presence of 900 mg/L Cr(VI) and demonstrates an 86.57% reduction ability. mdpi.com Strains like Escherichia coli and Bacillus globisporus have also shown significant potential for chromium reduction. icontrolpollution.comicontrolpollution.com These bacteria often possess specific genes, such as the chrA gene for chromate efflux, which contribute to their resistance. mdpi.com
Chromium-Resistant Fungi: Fungi, including both yeasts and filamentous fungi, are also effective in Cr(VI) bioremediation. oup.comresearchgate.net Their high biomass production and resilience in harsh conditions make them excellent biosorbents. researchgate.net Fungi like Aspergillus niger and the yeast Rhodotorula sp. have demonstrated high Cr(VI) removal capacities through biosorption and reduction. rsc.orgmdpi.comjst.go.jp Fungi can tolerate very high levels of Cr(VI) (over 10,000 mg/L) and employ both metabolism-dependent and -independent mechanisms for remediation. researchgate.net
Table 3: Examples of Chromium-Resistant Microorganisms and their Remediation Performance
| Microorganism | Type | Reported Cr(VI) Resistance/Removal | Key Mechanisms | Reference |
|---|---|---|---|---|
| Bacillus tropicus CRB14 | Bacterium | Grows on 900 mg/L; 86.57% reduction in 96h | Reduction, ChrA efflux gene | mdpi.com |
| Klebsiella sp. SH-1 | Bacterium | 95% reduction in lab media; 63% in tannery effluent | Reduction, Biosorption | nih.gov |
| Enterobacter aerogenes | Bacterium | Resistant up to 700 ppm | Reduction, Biosorption | icontrolpollution.comicontrolpollution.com |
| Aspergillus niger | Fungus | Uptake capacity of 97.1 mg/g | Biosorption, Reduction | rsc.org |
| Rhodotorula sp. | Yeast (Fungus) | Uptake capacity of 47.70 mg/g | Biosorption, Extracellular Reduction | mdpi.com |
Phytoremediation Approaches
Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or immobilize contaminants from soil and water. omicsonline.org While chromium is not an essential element for plants, certain species, known as hyperaccumulators, can absorb and tolerate high concentrations of it. iitg.ac.infrontiersin.orgfrontiersin.org
The uptake of chromium by plants is dependent on its speciation. frontiersin.org Cr(VI), being structurally similar to essential anions like sulfate and phosphate, is actively taken up by root cells through sulfate or phosphate transporters. researchgate.netfrontiersin.orgnih.gov In contrast, Cr(III) uptake is generally a passive process. frontiersin.orgnih.gov
Once inside the plant roots, Cr(VI) is often rapidly reduced to Cr(III), which is less mobile. mdpi.com This reduction is a primary detoxification mechanism in plants. Much of the accumulated chromium, therefore, remains in the roots, with translocation to the shoots being limited. frontiersin.org However, in hyperaccumulator species, enhanced translocation mechanisms allow for significant accumulation in aerial parts. unt.edu
Phytoremediation of chromium can be categorized into several approaches:
Phytoextraction: This involves using hyperaccumulator plants to absorb chromium from the soil and translocate it to the harvestable shoots. The plant biomass can then be harvested and removed, effectively extracting the metal from the site. tandfonline.com
Phytostabilization: This approach uses plants to reduce the mobility and bioavailability of chromium in the soil. tandfonline.com Plants immobilize the chromium in their roots or within the rhizosphere, preventing it from leaching into groundwater or entering the food chain. tandfonline.com
Rhizofiltration: This technique is used for contaminated water, where plant roots absorb and adsorb contaminants from the aqueous solution. tandfonline.com
Several plant species have been identified as chromium hyperaccumulators, capable of accumulating over 1000 mg Cr/kg of dry weight. iitg.ac.intandfonline.com
Table 4: Examples of Chromium Hyperaccumulating Plants
| Plant Species | Family | Reported Cr Accumulation | Reference |
|---|---|---|---|
| Leersia hexandra Swartz | Gramineae | Up to 597 mg/kg in leaves from Cr(VI) solution; 4868 mg/kg from Cr(III) solution. | tandfonline.comnih.gov |
| Pteridium aquilinum | Dennstaedtiaceae | Averages 11,973 mg/kg in roots/rhizomes and 2,198 mg/kg in leaves. | mdpi.com |
| Portulaca oleracea | Portulacaceae | Can extract 150–200 mg/kg from soil. | tandfonline.com |
| Indian Mustard (Brassica juncea) | Brassicaceae | Known to accumulate various heavy metals, including chromium. | unt.edu |
| Vetiver Grass (Chrysopogon zizanioides) | Poaceae | Demonstrates high removal efficiency from wastewater. | researchgate.net |
Advanced Physicochemical Remediation Techniques
Alongside biological methods, several advanced physicochemical techniques are employed for the removal of Chromium(6+) from contaminated water and soil. Adsorption technologies are among the most widely studied and applied of these methods.
Adsorption is a surface phenomenon where ions or molecules from a solution adhere to the surface of a solid material, known as the adsorbent. Various materials, including activated carbon, biochar, and nanomaterials, have been investigated for their efficacy in adsorbing Chromium(6+). tandfonline.com
The removal of Chromium(6+) by adsorption is a complex process that can involve several mechanisms, often occurring simultaneously. tandfonline.com The predominant mechanisms are heavily influenced by factors such as the pH of the solution and the surface chemistry of the adsorbent.
Electrostatic Interaction: In aqueous solutions, Chromium(6+) exists as oxyanions, primarily as hydrogen chromate (HCrO₄⁻) and dichromate (Cr₂O₇²⁻) under acidic conditions, and as chromate (CrO₄²⁻) in alkaline conditions. tandfonline.com Many adsorbent materials possess a surface charge that is pH-dependent. At a pH below the adsorbent's point of zero charge (pzc), the surface becomes positively charged due to protonation. This positive surface then attracts the negatively charged chromium oxyanions through electrostatic forces. tandfonline.commdpi.com This is a primary reason why the adsorption of Chromium(6+) is often more effective in acidic conditions. nih.gov
Ion Exchange: This mechanism involves the exchange of the chromium oxyanions with other anions present on the surface of the adsorbent. cnif.cn For example, in layered double hydroxides (LDHs) and some modified biochars, anions like chloride (Cl⁻) or hydroxide (B78521) (OH⁻) in the adsorbent's structure can be replaced by HCrO₄⁻ or CrO₄²⁻ from the solution. tandfonline.com
Reduction: Many adsorbent materials, particularly those with carbonaceous nature like biochar and activated carbon, can facilitate the chemical reduction of the highly toxic Cr(VI) to the less toxic Cr(III). jst.go.jpmatec-conferences.org This reduction is often coupled with the adsorption process. The adsorbent's surface functional groups can donate electrons to reduce Cr(VI) to Cr(III). The resulting Cr(III) can then be adsorbed onto the material's surface through mechanisms like cation exchange or complexation, or it may be released back into the solution. mdpi.com
Surface Complexation: This mechanism involves the formation of chemical bonds (complexes) between the chromium ions and specific functional groups on the adsorbent's surface, such as hydroxyl (-OH) and carboxyl (-COOH) groups. frontiersin.org This results in the formation of inner-sphere or outer-sphere complexes. Inner-sphere complexes involve direct bonding between the chromium and the surface, while outer-sphere complexes involve electrostatic interactions with water molecules bridging the ion and the surface. researchgate.net
Table 2: Adsorption Mechanisms for Chromium(6+)
| Mechanism | Description | Key Influencing Factor |
| Electrostatic Interaction | Attraction between positively charged adsorbent surface and negatively charged Cr(VI) anions. tandfonline.com | pH (more effective in acidic conditions) |
| Ion Exchange | Replacement of anions on the adsorbent surface with Cr(VI) oxyanions from the solution. cnif.cn | Presence of exchangeable ions on the adsorbent |
| Reduction | Conversion of Cr(VI) to the less toxic Cr(III) by the adsorbent material. jst.go.jp | Reductive functional groups on the adsorbent |
| Surface Complexation | Formation of chemical bonds between Cr ions and surface functional groups. frontiersin.org | Type and density of surface functional groups |
Chemical Reduction and Immobilization
A primary strategy for remediating Cr(VI) contamination is its chemical reduction to the less toxic and less mobile trivalent chromium (Cr(III)) state. clu-in.org Cr(III) readily precipitates out of solution as insoluble hydroxides, effectively immobilizing the contaminant. clu-in.orgclu-in.org
In-situ chemical reduction (ISCR) involves introducing a reducing agent directly into the contaminated subsurface to transform contaminants into less harmful forms. clu-in.orgfrtr.gov For Cr(VI), this process converts it to Cr(III), which then precipitates. clu-in.org
Zero-Valent Iron (ZVI): ZVI is the most commonly used reductant for remediating various contaminants, including Cr(VI). clu-in.orgfrtr.gov Nanoscale zero-valent iron (nZVI) has gained significant attention due to its high reactivity and large surface area. nih.govcore.ac.uk The mechanism involves the oxidation of ZVI (Fe⁰) to ferrous iron (Fe²⁺), which releases electrons that reduce Cr(VI) to Cr(III). clu-in.org The resulting Cr(III) can then precipitate as chromium hydroxide (Cr(OH)₃) or co-precipitate with iron hydroxides. clu-in.org Pilot-scale tests using nZVI have demonstrated a rapid decrease in both Cr(VI) and total chromium concentrations in groundwater. researchgate.net The effectiveness of ZVI treatment can be influenced by factors such as pH and the ratio of iron to chromium. core.ac.uk
Other Chemical Reductants: Besides ZVI, other chemical reductants are employed for Cr(VI) remediation. These include ferrous iron, sodium dithionite (B78146), calcium polysulfide, and hydrogen sulfide. clu-in.orgca.gov Sodium dithionite, a strong reducing agent, can be injected into an aquifer to create a reduced iron/metal environment that converts Cr(VI) to Cr(III). clu-in.orgfrtr.gov Combining nZVI with sodium dithionite has been shown to increase the rate and extent of Cr(VI) reduction compared to using nZVI alone, achieving almost total removal in laboratory studies. core.ac.uk Calcium polysulfide has also been used, often injected as a foam to treat source zones by reducing Cr(VI) to the less mobile Cr(III) form. frtr.gov
Green Rusts (GRs): Green rusts are naturally occurring mixed-valent iron layered double hydroxides (LDHs) that are highly effective in reducing Cr(VI). nih.gov They consist of positively charged iron(II)-iron(III) hydroxide layers with anions and water in the interlayer. researchgate.netmdpi.com Sulphate green rust (GR_SO₄) is commonly studied for Cr(VI) reduction because its structure allows chromate ions (CrO₄²⁻) to diffuse into the interlayer, where they are rapidly reduced by Fe(II). nih.govresearchgate.netskb.se This process results in the formation of a less soluble Cr(III)-bearing iron oxide, which is more stable and less prone to re-oxidation compared to surface precipitates. skb.sekit.edu The reaction produces particles that are coated by a Cr(III) (oxy)hydroxide layer. mdpi.com
Layered Double Hydroxides (LDHs): The broader class of LDHs, to which green rusts belong, represents a promising group of materials for contaminant remediation. nih.gov Their layered structure and the ability to host various anions make them suitable for capturing and transforming pollutants like Cr(VI). nih.govresearchgate.net The goal of using these materials is to reductively transform Cr(VI) while producing a highly insoluble Cr(III)-bearing solid to ensure long-term immobilization and prevent re-oxidation by naturally occurring minerals in the soil. kit.edu
Electrochemical Remediation Approaches
Electrochemical methods offer a means of remediating Cr(VI) without the need to add external chemical reductants. researchgate.net These techniques use electrical energy to drive the reduction of toxic Cr(VI) to the more benign Cr(III). researchgate.netmdpi.com Common electrochemical processes include electrocoagulation, electro-reduction, and electrodialysis. mdpi.com
One approach involves the electrochemical addition of ferrous iron (Fe²⁺) to the contaminated water. nih.gov An iron electrode releases Fe²⁺ ions into the solution, which then chemically reduce Cr(VI) to Cr(III). nih.gov Simultaneously, water is reduced at the cathode, producing hydroxide ions (OH⁻) that raise the pH and facilitate the co-precipitation of chromium and iron hydroxides. nih.gov This process has been shown to be both rapid and highly efficient for removing Cr(VI) from groundwater. nih.gov
Bio-electrochemical systems (BES) are another emerging area. These systems can treat Cr(VI) contaminated water streams, although research into their application for groundwater remediation is still developing. mdpi.com Planted Microbial Fuel Cells (PMFCs) have demonstrated the ability to achieve over 99% removal of Cr(VI) from soil through a combination of soil background reduction, plant uptake, and bioelectrochemical processes, with the latter being the most significant contributor. frontiersin.org
Synergistic Remediation Strategies
One such strategy involves the use of plant-growth-promoting bacteria (PGPB) in conjunction with phytoremediation (the use of plants to clean up contaminants). nieindia.org PGPB can enhance plant growth and tolerance to stress, improve chromium uptake by plants, and help immobilize chromium in the soil, thereby reducing its bioavailability. nieindia.org Experimental studies have demonstrated that the synergistic action between specific plants (like Napier grass) and bacteria (like Staphylococcus saprophyticus) can significantly increase chromium accumulation in the plant and enhance biomass. gnest.org
Another synergistic approach combines chemical and biological methods. For example, molasses can be used to remediate Cr(VI)-contaminated groundwater through both chemical and biological reduction pathways. frontiersin.org The combination of biochar and unmodified tea leaves provides a dual mechanism of adsorption and chemical reduction for treating contaminated soil. mdpi.com Similarly, combining adsorbents with reducing agents, such as in composites of reduced graphene oxide with nano zero-valent iron, leverages both adsorption and reduction for enhanced Cr(VI) removal. acs.org The combination of biological and chemical techniques, such as using microorganisms alongside reducing agents, can provide an efficient solution for treating industrial wastewater containing Cr(VI). frontiersin.org
Table 2: Examples of Synergistic Remediation Strategies for Cr(VI)
Future Research Directions and Emerging Paradigms
Integration of 'Omic' Technologies in Chromium(6+) Research (e.g., Transcriptomics, Proteomics)
The application of 'omic' technologies, such as transcriptomics and proteomics, is revolutionizing the study of Cr(VI) toxicity. These approaches allow for a global analysis of gene and protein expression, providing a more comprehensive picture of cellular responses to Cr(VI) exposure. oup.com
Detailed Research Findings:
Transcriptomic Analyses: Studies on various bacteria, including Cellulomonas fimi Clb-11 and Klebsiella sp. strain AqSCr, have utilized transcriptome sequencing to identify genes involved in Cr(VI) stress response. frontiersin.orgfrontiersin.org In C. fimi Clb-11, increasing Cr(VI) concentrations led to the continuous upregulation of 99 genes and downregulation of 78 genes. frontiersin.org These genes are primarily associated with DNA replication and repair, biosynthesis of secondary metabolites, ABC transporters, and various metabolic pathways. frontiersin.org Similarly, in Klebsiella sp. strain AqSCr, 255 genes were found to be upregulated and 240 downregulated in response to Cr(VI) adaptation. frontiersin.org These genes are involved in processes such as oxidative and osmotic stress responses, DNA repair, and energy metabolism. frontiersin.org
Proteomic Analyses: Proteomic studies have complemented transcriptomic data, although a direct correlation between mRNA and protein levels is not always observed. nih.govresearchgate.net In rats exposed to sodium dichromate, proteomic analysis of lung tissue revealed an increase in proteins involved in the positive regulation of the cell cycle, stress response, and apoptosis. nih.govresearchgate.net Interestingly, under basal conditions, there was poor parallelism between mRNA and protein levels, but this correlation became significant following Cr(VI) exposure, suggesting that post-transcriptional regulation plays a crucial role. nih.govresearchgate.net Proteomic studies in bacteria like Shewanella oneidensis and Arthrobacter sp. FB24 have shown that many upregulated proteins in the presence of Cr(VI) are involved in DNA recombination, replication, and repair. oup.com
Metabolomics: Recent research has also begun to incorporate metabolomics to study the effects of Cr(VI). A study on rat astrocytes exposed to Cr(VI) identified key metabolites like sphingosine (B13886) and methionine and highlighted the role of sphingolipid metabolism and the methionine-cysteine cycle in Cr(VI) neurotoxicity. nih.gov
The integration of these 'omic' technologies is providing a more holistic understanding of the complex cellular mechanisms involved in Cr(VI) resistance and toxicity, moving beyond the previously held view that resistance was primarily due to a single chromate (B82759) transporter. oup.comfrontiersin.org
Development of Predictive Models for Environmental Fate and Biological Interactions
Predictive modeling is becoming an invaluable tool for understanding the environmental fate and biological interactions of Chromium(6+). These models aim to simulate the transport, transformation, and toxicological effects of Cr(VI) in various environmental compartments and biological systems.
Detailed Research Findings:
Environmental Fate Modeling: Models are being developed to predict the movement and transformation of Cr(VI) in soil and water systems. These models consider factors such as pH, redox potential, and the presence of other substances that can influence the conversion of Cr(VI) to the less toxic Cr(III). mdpi.com For instance, the mobility of Cr(VI) is high in aqueous solutions, where it exists as oxyanions like CrO₄²⁻ and HCrO₄⁻, with their distribution being pH-dependent. mdpi.com
Biokinetic Models: Biokinetic models are being developed to describe the absorption, distribution, and clearance of Cr(VI) in humans and animals. epa.govosti.gov These physiologically based pharmacokinetic (PBPK) models, such as the Advanced Dissolution, Absorption, and Metabolism (ADAM) model and the Advanced Compartmental Absorption Transit (ACAT) model, are mechanistic and can be predictive if provided with adequate input data. epa.gov A biokinetic model for both trivalent and hexavalent chromium in adult humans has been developed to understand its behavior in the body. osti.gov Research has shown that a significant portion of ingested Cr(VI) is reduced to Cr(III) in the gastrointestinal tract before it can become systemic. epa.govosti.gov
Predictive Toxicology: Efforts are also underway to develop models that can predict the toxicological outcomes of Cr(VI) exposure. These models integrate data from 'omic' studies and other experimental findings to forecast potential health risks, such as carcinogenicity and neurotoxicity. nih.govresearchgate.net Understanding the factors that affect the reduction of Cr(VI) to Cr(III) in the GI tract is crucial for evaluating the carcinogenicity of oral exposure. epa.gov
The development of these predictive models is essential for risk assessment and for designing effective remediation and mitigation strategies.
Engineering of Novel Bioremediation and Adsorption Systems for Enhanced Efficiency
Significant research is focused on developing new and improved methods for removing Chromium(6+) from contaminated environments. These efforts involve engineering novel bioremediation and adsorption systems with enhanced efficiency, cost-effectiveness, and sustainability.
Detailed Research Findings:
Bioremediation: Bioremediation utilizes microorganisms like bacteria, fungi, and algae to reduce toxic Cr(VI) to the less harmful Cr(III). nih.goveeer.org Researchers are isolating and characterizing novel microbial strains with high tolerance and reduction capabilities. For example, a Bacillus paramycoides Cr6 strain was found to resist up to 2500 mg/L of Cr(VI) and completely remove 200 mg/L within 18 hours. researchgate.net Another study identified a Staphylococcus succinus strain capable of completely removing 200 mg/L of Cr(VI) within 120 hours. researchgate.net Strategies to enhance bioremediation include bioaugmentation (adding specific microbes), biostimulation (adding nutrients to promote indigenous microbial growth), and bioenhancement (a combination of both). mdpi.com
Novel Adsorbents: A variety of new adsorbent materials are being engineered for the efficient removal of Cr(VI) from water.
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has shown great promise as a low-cost and effective adsorbent for Cr(VI). acs.org The primary mechanisms of removal are electrostatic attraction and redox reactions. acs.org
Metal-Organic Frameworks (MOFs): A novel integrated system using a Zr-MOF functionalized with amino groups has been designed to both adsorb Cr(VI) and photoreduce it to Cr(III). rsc.org This system demonstrated high uptake capacity and selectivity in real-world water samples. rsc.org
Nanocomposites: Carboxymethyl cellulose-modified biogenic nano-chlorapatite has been synthesized and shown to have improved stability and Cr(VI) adsorption capacity compared to the pristine material. researchgate.net
Integrated Systems: Some research focuses on creating integrated systems that combine different remediation techniques. One such system involved a bioreactor for the bacterial reduction of Cr(VI), followed by an adsorption column using Ganoderma lucidum (a fungus) to remove the resulting Cr(III). nih.gov
These advancements in bioremediation and adsorption technologies offer promising and environmentally friendly solutions for the detoxification of Cr(VI)-contaminated sites. nih.gov
Refinement of Analytical Speciation for Complex Environmental Matrices
Accurate determination of the different chemical forms (speciation) of chromium, particularly differentiating between Cr(VI) and Cr(III), is crucial due to their vastly different toxicities. researchgate.netspeciation.net However, chromium speciation in complex environmental matrices like soil, wastewater, and biological tissues presents significant analytical challenges. researchgate.netspeciation.netshu.ac.uk
Detailed Research Findings:
Challenges in Speciation: The main challenges in Cr speciation analysis include potential interconversion between Cr(VI) and Cr(III) during sample collection, storage, and preparation. speciation.netresearchgate.net The presence of organic materials in the sample can interfere with the analysis and cause redox instability of Cr(VI). speciation.net
Advanced Analytical Techniques: To overcome these challenges, researchers are refining existing techniques and developing new ones.
Chromatography with Spectrometric Detection: The combination of high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS) is considered one of the most powerful and sensitive tools for Cr speciation. researchgate.netresearchgate.net This hyphenated technique allows for the separation and quantification of different chromium species with high selectivity and low detection limits. researchgate.netjuniperpublishers.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS is being explored as a method for the speciation analysis of Cr(VI) and Cr(III) in water. acs.org This technique can identify and quantify Cr(VI) even in the presence of Cr(III) by analyzing the SERS signal's dependence on concentration and pH. acs.org
Novel Extraction Methods: Research is also focused on developing improved extraction procedures that maintain the integrity of the chromium species. For instance, a method using single extraction with acetic acid followed by on-line ion chromatography with chemiluminescence detection has been found to be simple, sensitive, and free of interferences for analyzing soil samples. shu.ac.uk
Method Validation: The validation of analytical methods using certified reference materials is essential to ensure the accuracy and reliability of the speciation data. shu.ac.uk
The continuous refinement of these analytical methods is vital for obtaining reliable data on chromium speciation, which is fundamental for accurate risk assessment and the development of effective remediation strategies. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodological approaches for detecting and quantifying Chromium(6+) in environmental samples?
- Answer : Chromium(6+) detection requires speciation-sensitive techniques due to its redox-dependent toxicity. Common methods include:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with ion chromatography for speciation .
- Spectrophotometry using diphenylcarbazide, which forms a colored complex with Cr^6+ at acidic pH (detection limit: ~0.1 µg/L) .
- Electrochemical sensors modified with nanomaterials (e.g., graphene oxide) for field-based monitoring .
Q. How do researchers differentiate Chromium(6+) toxicity from Chromium(3+) in aquatic ecosystems?
- Answer : Experimental designs must control for redox conditions and water chemistry:
- Redox potential : Cr^6+ dominates in aerobic environments, while Cr^3+ forms in reducing sediments .
- Toxicity assays : Use standardized organisms (e.g., Daphnia magna for Cr^6+; LC50 for Cr^6+ = 0.1–1 mg/L vs. Cr^3+ = 5–50 mg/L) under controlled pH and hardness .
- Speciation monitoring : Employ XANES spectroscopy to track real-time redox transformations .
Advanced Research Questions
Q. What experimental parameters are critical when designing chronic toxicity studies for Chromium(6+) in multicellular organisms?
- Answer : Key parameters include:
- Exposure duration : Chronic studies require ≥10% of the organism’s lifespan (e.g., 21 days for zebrafish) .
- Biomarkers : Measure oxidative stress (e.g., glutathione peroxidase activity) and DNA damage (comet assay) .
- Environmental variables : Water hardness affects Cr^3+ toxicity but not Cr^6+; pH must stabilize at 6.5–8.0 to prevent redox shifts .
- Data interpretation : Use species sensitivity distribution (SSD) models; HC5 (hazardous concentration for 5% species) for Cr^6+ is 8.3 µg/L .
Q. How can researchers resolve contradictions in Chromium(6+) bioaccumulation data across studies?
- Answer : Address variability via:
- Meta-analysis frameworks : Stratify data by organism type (e.g., algae vs. fish), exposure pathways (aqueous vs. dietary), and analytical methods .
- Standardized protocols : Adopt OECD Test Guidelines (e.g., TG 201 for algae) to harmonize bioaccumulation factors (BAFs) .
- Confounding factors : Control for competing ions (e.g., sulfate) that inhibit Cr^6+ uptake in gills .
Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships in Chromium(6+) toxicity?
- Answer :
- Logistic regression : Fit sigmoidal curves to chronic toxicity data (e.g., r² = 0.97 for Cr^6+ SSD models) .
- Bayesian hierarchical models : Account for cross-study variability in meta-analyses .
- Machine learning : Train neural networks on multi-omics datasets (e.g., transcriptomics + metabolomics) to predict synergistic effects .
Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility in Chromium(6+) reduction experiments?
- Answer :
- Reductant standardization : Use ascorbic acid or Fe^2+ at molar ratios ≥3:1 (Cr^6+:reductant) .
- Quality controls : Monitor reduction efficiency via UV-Vis spectroscopy (Cr^6+ absorbance at 540 nm) and validate with XPS .
- Reporting : Follow CHEMDATA guidelines for detailing reaction conditions (pH, temperature, ionic strength) .
Q. What strategies mitigate artifacts in Chromium(6+) speciation during sample storage and preparation?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
